molecular formula C8H10BrNO B1275898 5-Bromo-2-ethoxy-3-methylpyridine CAS No. 610279-03-3

5-Bromo-2-ethoxy-3-methylpyridine

Cat. No.: B1275898
CAS No.: 610279-03-3
M. Wt: 216.07 g/mol
InChI Key: KJXFWKLSNMFKSK-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-3-methylpyridine is a useful research compound. Its molecular formula is C8H10BrNO and its molecular weight is 216.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-ethoxy-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-3-11-8-6(2)4-7(9)5-10-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXFWKLSNMFKSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406215
Record name 5-bromo-2-ethoxy-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610279-03-3
Record name 5-bromo-2-ethoxy-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-ethoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for 5-bromo-2-ethoxy-3-methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The outlined route proceeds via the etherification of a key intermediate, 5-bromo-2-hydroxy-3-methylpyridine. This pathway is presented with detailed, step-by-step experimental protocols derived from analogous transformations of similar substrates, supported by quantitative data where available.

Proposed Synthesis Pathway: An Overview

The synthesis of this compound is proposed to be achieved through a two-step sequence starting from 2-amino-3-methylpyridine. The pathway involves an initial bromination, followed by the conversion of the amino group to a hydroxyl group, and finally, a Williamson ether synthesis to introduce the ethoxy moiety.

Synthesis_Pathway 2-Amino-3-methylpyridine 2-Amino-3-methylpyridine 2-Amino-5-bromo-3-methylpyridine 2-Amino-5-bromo-3-methylpyridine 2-Amino-3-methylpyridine->2-Amino-5-bromo-3-methylpyridine Bromination 5-Bromo-2-hydroxy-3-methylpyridine 5-Bromo-2-hydroxy-3-methylpyridine 2-Amino-5-bromo-3-methylpyridine->5-Bromo-2-hydroxy-3-methylpyridine Diazotization & Hydrolysis This compound This compound 5-Bromo-2-hydroxy-3-methylpyridine->this compound Williamson Ether Synthesis

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine

This procedure is adapted from the bromination of 2-aminopyridine.[1][2]

Reaction:

Step_1 2-Amino-3-methylpyridine 2-Amino-3-methylpyridine 2-Amino-5-bromo-3-methylpyridine 2-Amino-5-bromo-3-methylpyridine 2-Amino-3-methylpyridine->2-Amino-5-bromo-3-methylpyridine NBS, Acetone, 10 °C

Caption: Bromination of 2-Amino-3-methylpyridine.

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3-methylpyridine in acetone.

  • Cool the solution to 10 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature at 10 °C.

  • Stir the reaction mixture at this temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield 2-amino-5-bromo-3-methylpyridine as a solid.

Quantitative Data:

ParameterValueReference
Starting Material2-Amino-3-methylpyridine
ReagentN-Bromosuccinimide (NBS)[2]
SolventAcetone[2]
Temperature10 °C[2]
Yield~95% (reported for a similar substrate)[2]
PurityHigh after recrystallization
Step 2: Synthesis of 5-Bromo-2-hydroxy-3-methylpyridine

This protocol is based on the Sandmeyer reaction, which converts an aryl amine to an aryl halide or phenol via a diazonium salt intermediate.[3][4]

Reaction:

Step_2 2-Amino-5-bromo-3-methylpyridine 2-Amino-5-bromo-3-methylpyridine 5-Bromo-2-hydroxy-3-methylpyridine 5-Bromo-2-hydroxy-3-methylpyridine 2-Amino-5-bromo-3-methylpyridine->5-Bromo-2-hydroxy-3-methylpyridine 1. NaNO2, H2SO4, 0-5 °C 2. H2O, heat

Caption: Diazotization and hydrolysis of 2-Amino-5-bromo-3-methylpyridine.

Procedure:

  • Dissolve 2-amino-5-bromo-3-methylpyridine in an aqueous solution of sulfuric acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at this temperature for a short period.

  • Heat the solution to induce hydrolysis of the diazonium salt, monitoring for the evolution of nitrogen gas.

  • Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium carbonate) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 5-bromo-2-hydroxy-3-methylpyridine. Further purification can be achieved by recrystallization.

Quantitative Data:

ParameterValueReference
Starting Material2-Amino-5-bromo-3-methylpyridine
ReagentsSodium nitrite, Sulfuric acid[3][4]
Temperature0-5 °C (diazotization), elevated for hydrolysis[3][4]
YieldNot reported for this specific substrate, but generally moderate to good for Sandmeyer reactions.
PurityRequires purification by recrystallization.
Step 3: Synthesis of this compound

This final step employs the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[5][6][7][8][9]

Reaction:

Step_3 5-Bromo-2-hydroxy-3-methylpyridine 5-Bromo-2-hydroxy-3-methylpyridine This compound This compound 5-Bromo-2-hydroxy-3-methylpyridine->this compound Ethyl iodide, K2CO3, Butanone, reflux

References

An In-depth Technical Guide to 5-Bromo-2-ethoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-ethoxy-3-methylpyridine is a halogenated and substituted pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the influence of its substituents on the molecule's overall properties. The presence of a bromine atom at the 5-position offers a reactive site for various cross-coupling reactions, making it a valuable building block in the synthesis of more complex molecules. The ethoxy group at the 2-position and the methyl group at the 3-position further modulate the electronic and steric characteristics of the pyridine core, influencing its potential biological activity and chemical reactivity. This guide provides a comprehensive overview of the available technical data for this compound, including its chemical and physical properties, a plausible synthesis pathway, and its potential applications in research and development.

Chemical and Physical Properties

While experimentally determined data for some properties of this compound are not extensively reported in publicly available literature, a combination of information from chemical suppliers and computational predictions provides a solid foundation for its characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 610279-03-3Chemical Supplier Catalogs
Molecular Formula C₈H₁₀BrNOCalculated
Molecular Weight 216.08 g/mol Calculated
Physical Form SolidChemical Supplier Catalogs[1]
Predicted Boiling Point 237.4 ± 35.0 °C at 760 mmHgComputational Prediction
Predicted Density 1.4 ± 0.1 g/cm³Computational Prediction
Predicted LogP 2.55 - 3.21Computational Prediction
Purity Typically ≥97%Chemical Supplier Catalogs[1][2]

Synthesis and Reactivity

Proposed Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar alkoxy-pyridines.[3]

Materials:

  • 5-Bromo-2-chloro-3-methylpyridine

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, as a co-solvent)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

  • To a solution of 5-Bromo-2-chloro-3-methylpyridine (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.5 - 2.0 eq). The reaction can be performed at room temperature or heated to reflux to increase the reaction rate.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure this compound.

Note: This is a proposed synthesis and would require optimization of reaction conditions, such as temperature, reaction time, and stoichiometry.

Reactivity

The reactivity of this compound is primarily dictated by the bromine atom at the 5-position, which is susceptible to a variety of palladium-catalyzed cross-coupling reactions. This makes it a versatile intermediate for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals.[1] Common reactions include Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at the 5-position of the pyridine ring. The ethoxy and methyl groups can influence the reactivity of the bromine atom through electronic and steric effects.

Applications in Research and Drug Development

While specific examples of the direct use of this compound in drug development are not widely documented, its structural motifs are present in various biologically active compounds. Halogenated pyridines are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The ability to functionalize the 5-position through cross-coupling reactions makes this compound a valuable starting material for creating libraries of novel compounds for biological screening.

The pyridine core is a common scaffold in many approved drugs, and the specific substitution pattern of this compound could be explored for its potential to interact with various biological targets, including enzymes and receptors. For instance, substituted pyridines are known to be key components in molecules targeting neurological disorders.[1]

Visualizations

Logical Relationship of Key Properties

G A This compound CAS: 610279-03-3 B Molecular Formula: C8H10BrNO A->B C Molecular Weight: 216.08 g/mol A->C D Physical State: Solid A->D E Key Reactive Site: C5-Br Bond A->E F Potential Applications: Pharmaceutical & Agrochemical Intermediate E->F G Synthesis: Nucleophilic Substitution G->A G Start Start Step1 React 5-Bromo-2-chloro-3-methylpyridine with Sodium Ethoxide in Ethanol Start->Step1 Step2 Monitor Reaction Progress (TLC/LC-MS) Step1->Step2 Step3 Work-up: Solvent Removal & Extraction Step2->Step3 Step4 Purification: Silica Gel Column Chromatography Step3->Step4 End Pure this compound Step4->End G Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Proliferation) TF->Response Inhibitor Derivative of This compound Inhibitor->Kinase1

References

5-Bromo-2-ethoxy-3-methylpyridine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-ethoxy-3-methylpyridine, a halogenated pyridine derivative of significant interest in synthetic organic chemistry. As a versatile building block, its utility is particularly pronounced in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This document details its chemical structure, physicochemical properties, a proposed synthetic protocol, and its application in palladium-catalyzed cross-coupling reactions. The information is structured to support researchers in the effective utilization of this compound in their synthetic endeavors.

Chemical Identity and Structure

This compound is a substituted pyridine ring bearing a bromine atom at the 5-position, an ethoxy group at the 2-position, and a methyl group at the 3-position. The strategic placement of these functional groups, particularly the bromo moiety, makes it an excellent substrate for a variety of cross-coupling reactions.

IUPAC Name: this compound[]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These properties are essential for handling, reaction setup, and purification.

PropertyValueReference
CAS Number 610279-03-3[2]
Molecular Formula C₈H₁₀BrNO[][2]
Molecular Weight 216.075 g/mol [][2]
Appearance Not specified (likely a liquid or low-melting solid)
Polar Surface Area (PSA) 22.12 Ų[2]
LogP 2.55[2]
Hydrogen Bond Donors 0[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bond Count 2[2]

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Williamson Ether Synthesis

This reaction introduces the ethoxy group at the 2-position of the pyridine ring.

  • Materials:

    • 5-bromo-2-hydroxy-3-methylpyridine (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Iodoethane (or Bromoethane) (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF.

    • Cool the flask to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred DMF.

    • In a separate flask, dissolve 5-bromo-2-hydroxy-3-methylpyridine (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add the solution of the pyridine derivative dropwise to the NaH suspension at 0 °C.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt should be evident.

    • Cool the reaction mixture back to 0 °C and add iodoethane (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Applications in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond at the 5-position of the pyridine ring, enabling the synthesis of a wide range of biaryl and hetero-biaryl compounds.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) - Base (e.g., K₂CO₃, 2.0 eq) B Add Degassed Solvents (e.g., Toluene/Ethanol/Water mixture) A->B Inert Atmosphere (Ar) C Heat Reaction Mixture (e.g., 80-100 °C) B->C D Monitor by TLC/LC-MS C->D Stirring E Cool to RT & Quench (Add Water) D->E Reaction Complete F Liquid-Liquid Extraction (e.g., Ethyl Acetate) E->F G Dry, Filter & Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, MS) H->I

References

The Emerging Potential of 5-Bromo-2-ethoxy-3-methylpyridine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its ability to engage in various biological interactions, coupled with its synthetic tractability, makes it a privileged structure in drug discovery. Within the vast landscape of pyridine-based building blocks, halogenated derivatives serve as particularly versatile intermediates. This technical guide focuses on the potential applications of 5-Bromo-2-ethoxy-3-methylpyridine, a compound poised for significant utility in the synthesis of novel bioactive molecules. While direct literature on this specific molecule is nascent, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its reactivity and potential therapeutic applications. This document will serve as a detailed guide for researchers looking to explore the medicinal chemistry of this promising scaffold, covering its probable synthesis, key reactions, and prospective therapeutic targets, supported by data from closely related compounds.

Core Concepts: The Strategic Advantage of the 5-Bromo-2-alkoxypyridine Scaffold

The medicinal chemistry value of this compound is rooted in its distinct structural features:

  • The Pyridine Core: A bioisostere for a phenyl ring, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing interactions with biological targets.

  • The 5-Bromo Substituent: The bromine atom at the 5-position is a key synthetic handle. It is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the facile introduction of aryl and heteroaryl moieties. This is a fundamental transformation in modern drug discovery for building molecular complexity.

  • The 2-Ethoxy Group: The ethoxy group at the 2-position can influence the molecule's electronic properties and, importantly, its pharmacokinetic profile. Compared to a methoxy group, the ethoxy group can offer altered metabolic stability and lipophilicity, potentially leading to improved drug-like properties.

  • The 3-Methyl Group: The methyl group can provide beneficial steric effects, influencing the conformation of the molecule and its binding to a target protein. It can also contribute to hydrophobic interactions within a binding pocket.

Synthesis and Reactivity

Proposed Synthetic Pathway

G A 2-Hydroxy-3-methylpyridine B 5-Bromo-2-hydroxy-3-methylpyridine A->B Bromination (e.g., NBS or Br2) C 5-Bromo-2-chloro-3-methylpyridine B->C Chlorination (e.g., POCl3 or SOCl2) D This compound C->D Ethoxylation (Sodium Ethoxide)

Caption: Proposed synthetic route to this compound.

Key Reaction: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound in medicinal chemistry is its role as a substrate in cross-coupling reactions to generate novel derivatives. The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.

G cluster_0 Suzuki-Miyaura Coupling Workflow Start Reactants: This compound Arylboronic Acid Reaction Reaction Conditions: - Palladium Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3, K3PO4) - Solvent (e.g., Dioxane/Water) Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification: (e.g., Column Chromatography) Workup->Purification Product 5-Aryl-2-ethoxy-3-methylpyridine Derivative Purification->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Potential Therapeutic Applications and Supporting Data

Based on the biological activities of structurally related 5-bromopyridine derivatives, compounds synthesized from this compound are anticipated to have potential in several therapeutic areas.

Kinase Inhibition in Oncology

Substituted pyridines are prevalent scaffolds in the design of kinase inhibitors due to their ability to form key hydrogen bonds within the ATP-binding pocket of kinases. The dysregulation of kinase signaling is a hallmark of many cancers. Derivatives of 5-bromopyridines have been successfully developed as potent kinase inhibitors.

G cluster_0 Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Potential Inhibitor (Derived from 5-Bromo-2-ethoxy- 3-methylpyridine) Inhibitor->RAF

Caption: Simplified MAPK/ERK signaling pathway and a potential point of inhibition.

Table 1: Biological Activity of Representative Pyridine Derivatives

Compound IDScaffoldTarget/AssayActivityReference
4f 5-Aryl-2-methylpyridin-3-amine derivativeBiofilm Inhibition (E. coli)91.95% Inhibition[1]
4b 5-Aryl-2-methylpyridin-3-amine derivativeAnti-thrombolytic41.32% Lysis[1]

Note: The data presented is for structurally related compounds to indicate potential biological activities.

Agents for Neurological Disorders

The pyridine moiety is present in many centrally acting agents. 5-Bromo-2-cyano-3-methylpyridine is noted as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[2] The ability to generate diverse libraries of compounds via cross-coupling of this compound could lead to the discovery of novel agents for neurodegenerative diseases or psychiatric conditions.

Antimicrobial and Anti-inflammatory Agents

Derivatives of 5-bromopyridines have demonstrated antimicrobial and anti-inflammatory properties.[2] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. The this compound scaffold offers a starting point for the synthesis of novel compounds with potential antibacterial or anti-inflammatory activity.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and derivatization of a 5-bromopyridine scaffold, which can be adapted for this compound.

Protocol 1: Synthesis of N-[5-bromo-2-methylpyridin-3-yl]acetamide (Analogous Precursor)

This protocol details the synthesis of an amide derivative of a related bromopyridine, illustrating a common synthetic transformation.[1]

Materials:

  • 5-bromo-2-methylpyridin-3-amine

  • Acetic anhydride

  • Acetonitrile

  • 96% Sulfuric acid

  • Deionized water

Procedure:

  • Under a nitrogen atmosphere, dissolve 5-bromo-2-methylpyridin-3-amine (1.0 eq) in acetonitrile.

  • Add acetic anhydride (1.5 eq) to the solution.

  • Add a few drops of 96% sulfuric acid and stir the mixture at 60 °C for 30 minutes, monitoring the reaction by TLC.

  • Once the reaction is complete, evaporate the solvent and allow the residue to cool to room temperature.

  • Add deionized water dropwise to precipitate the product.

  • Stir the mixture for one hour at room temperature.

  • Filter the precipitate, wash with deionized water, and dry to yield the final product.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a 5-Bromopyridine Derivative

This protocol provides a general method for the palladium-catalyzed cross-coupling of a 5-bromopyridine with an arylboronic acid.[1]

Materials:

  • 5-Bromopyridine derivative (e.g., this compound) (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

  • Potassium phosphate (K₃PO₄) (1.5 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the 5-bromopyridine derivative and tetrakis(triphenylphosphine)palladium(0) in 1,4-dioxane.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the arylboronic acid, potassium phosphate, and water.

  • Heat the reaction mixture to 85-95 °C and stir for 15 hours or until completion as monitored by TLC.

  • Cool the reaction to room temperature and filter the mixture.

  • Dilute the filtrate with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Based on the well-established reactivity and biological significance of its structural analogs, this compound is a versatile scaffold for the synthesis of novel kinase inhibitors, neuroactive agents, and antimicrobial compounds. The strategic positioning of the bromo, ethoxy, and methyl groups provides a unique combination of synthetic utility and potential for favorable pharmacokinetic properties. This technical guide provides a foundational framework for researchers to begin exploring the potential of this compound in the quest for new and effective therapeutic agents.

References

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Bromo-2-ethoxy-3-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental evidence elucidating the mechanism of action for 5-Bromo-2-ethoxy-3-methylpyridine derivatives is not currently available in the public domain. This guide, therefore, presents a theoretical framework based on the biological activities of structurally related pyridine compounds and in silico predictions. The content herein is intended for research and drug development professionals to guide future investigations.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. The this compound core represents a unique chemical space with potential for novel pharmacological effects. The strategic placement of a bromine atom at the 5-position, an ethoxy group at the 2-position, and a methyl group at the 3-position can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby dictating its interaction with biological targets. This document explores the potential mechanisms of action of derivatives based on this scaffold, drawing parallels from related structures and employing computational predictions to hypothesize potential biological targets and pathways.

Inferred Biological Activities from Related Pyridine Derivatives

While specific data on this compound derivatives are lacking, studies on other substituted pyridines provide valuable insights into their potential therapeutic applications.

Table 1: Summary of Biological Activities of Structurally Related Pyridine Derivatives

Derivative ClassObserved Biological ActivityPotential Therapeutic AreaReference(s)
Pyridine-substituted pyrazole 1,3,5-triazinesAntimalarial activity against P. falciparumInfectious Diseases[1][2]
2-Oxo-pyridine and 1′H-spiro-pyridine derivativesAntiproliferative activity against cancer cell lines (HepG-2, Caco-2)Oncology[3]
Pyrimidine and pyridine derivativesInhibition of EGFR (Wild Type and T790M mutant)Oncology[4]
2-(Pyridin-2-yl) pyrimidine derivativesAnti-fibrotic activityFibrotic Diseases[5]
Thieno[2,3-d] pyrimidine derivativesPI3K inhibitionOncology[6]

Based on this evidence from related compounds, derivatives of this compound could plausibly exhibit activity in areas such as oncology, infectious diseases, or fibrotic conditions. The pyridine core is a known pharmacophore in many kinase inhibitors, and the substituents on the ring can be tailored to achieve selectivity for specific kinase targets.[3]

Postulated Mechanisms of Action and Signaling Pathways

Given the prevalence of pyridine scaffolds in kinase inhibitors, a primary hypothesized mechanism of action for this compound derivatives is the modulation of protein kinase activity. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

Inhibition of Protein Kinases

Derivatives could act as ATP-competitive inhibitors, binding to the ATP-binding pocket of a specific kinase. The 2-ethoxy group could form hydrogen bonds with the hinge region of the kinase, a common interaction for this class of inhibitors. The 3-methyl group could provide steric hindrance or favorable van der Waals interactions within the binding pocket, contributing to selectivity. The 5-bromo substituent can form halogen bonds or occupy a hydrophobic pocket, further enhancing binding affinity.

Below is a hypothetical signaling pathway that could be targeted by these derivatives, focusing on a generic receptor tyrosine kinase (RTK) pathway often implicated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression Derivative 5-Bromo-2-ethoxy- 3-methylpyridine Derivative Derivative->PI3K Inhibition TF->Gene_Expression Ligand Growth Factor Ligand->RTK Binding & Dimerization

Figure 1: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway.

Another potential kinase target class are Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

G cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition CDK4_6 CDK4/6-Cyclin D CDK4_6->G1 CDK2 CDK2-Cyclin E/A CDK2->S CDK1 CDK1-Cyclin B CDK1->M Derivative 5-Bromo-2-ethoxy- 3-methylpyridine Derivative Derivative->CDK4_6 Inhibition Derivative->CDK2 Inhibition

Figure 2: Postulated inhibition of Cyclin-Dependent Kinases (CDKs).

Proposed Experimental Protocols for Mechanism of Action Studies

To validate the hypothesized mechanisms of action, a systematic experimental approach is necessary.

Initial Target Class Identification

A broad-based screening approach is recommended to identify the general biological space in which these derivatives are active.

Experimental Workflow:

G start Synthesized this compound Derivative Library phenotypic_screen Phenotypic Screening (e.g., Cancer Cell Line Panel) start->phenotypic_screen target_based_screen Target-Based Screening (e.g., Kinase Panel) start->target_based_screen hit_identification Hit Identification & Prioritization phenotypic_screen->hit_identification target_based_screen->hit_identification moa_studies Mechanism of Action Studies hit_identification->moa_studies

Figure 3: High-level workflow for identifying the mechanism of action.

Detailed Protocol for Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the derivatives against a panel of protein kinases.

Methodology:

  • Compound Preparation: Dissolve derivatives in 100% DMSO to a stock concentration of 10 mM. Serially dilute in assay buffer to the desired concentrations.

  • Kinase Reaction:

    • Prepare a reaction mixture containing the specific kinase, a suitable substrate (e.g., a generic peptide or protein), and ATP in a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.

      • Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures ADP formation.

      • Fluorescence-based assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Table 2: Hypothetical Quantitative Data for a Lead Derivative

Kinase TargetIC50 (nM)
PI3Kα50
PI3Kβ75
PI3Kδ20
PI3Kγ150
mTOR120
CDK2>1000
CDK4>1000
Cellular Assay Protocol: Western Blot for Pathway Analysis

Objective: To confirm the on-target effect of the lead derivative in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., one with a known PI3K pathway mutation) to 70-80% confluency.

    • Treat the cells with the lead derivative at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the total protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-AKT, total AKT, p-S6K, total S6K, and a loading control like GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

    • Compare the levels of phosphorylated proteins in the treated samples to the vehicle control to determine the effect of the compound on the signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents an under-explored area of chemical space with the potential for novel therapeutic agents. Based on the analysis of related pyridine derivatives, a plausible mechanism of action for this class of compounds is the inhibition of protein kinases, particularly those involved in cell proliferation and survival pathways such as the PI3K/AKT/mTOR pathway.

The proposed experimental protocols provide a roadmap for elucidating the precise mechanism of action. Future work should focus on synthesizing a diverse library of these derivatives and screening them against a broad range of biological targets. Structure-activity relationship (SAR) studies, guided by computational modeling, will be crucial in optimizing the potency and selectivity of lead compounds. Furthermore, in vivo studies in relevant disease models will be necessary to validate the therapeutic potential of these novel chemical entities.

References

Synthesis of Novel Bio-active Scaffolds from 5-Bromo-2-ethoxy-3-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for the derivatization of 5-Bromo-2-ethoxy-3-methylpyridine, a versatile starting material for the generation of novel chemical entities with potential therapeutic applications. This document details key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, providing adaptable experimental protocols. Furthermore, it explores the potential biological relevance of the synthesized derivatives, particularly in the context of kinase inhibition, a critical area in modern drug discovery.

Core Synthetic Strategies

The bromine atom at the C5 position of the this compound core serves as a versatile handle for the introduction of a wide range of molecular fragments through well-established palladium-catalyzed cross-coupling reactions. These reactions are foundational in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Derivatives

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the pyridine core and various aryl or heteroaryl boronic acids. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.

General Reaction Scheme:

Suzuki_Miyaura_Coupling reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 Ar-B(OH)2 reactant2->catalyst product 5-Aryl-2-ethoxy-3-methylpyridine catalyst->product

Caption: Suzuki-Miyaura Coupling of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry round-bottom flask or reaction vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium phosphate (K₃PO₄) (2.0 eq).

  • Inert Atmosphere: Seal the flask and place it under an inert atmosphere of nitrogen or argon.

  • Catalyst and Solvent Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).

  • Reaction: Heat the mixture to a temperature between 85-95°C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-9575-90
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100-11080-95
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)80-10070-88
Sonogashira Coupling for Alkynyl Derivatives

The Sonogashira coupling enables the formation of a C-C bond between the pyridine scaffold and a terminal alkyne, a valuable functional group for further synthetic transformations and as a pharmacophore in its own right. This reaction is typically co-catalyzed by palladium and copper complexes.

General Reaction Scheme:

Sonogashira_Coupling reactant1 This compound catalyst Pd Catalyst Cu(I) Co-catalyst Base reactant1->catalyst reactant2 Terminal Alkyne reactant2->catalyst product 5-Alkynyl-2-ethoxy-3-methylpyridine catalyst->product

Caption: Sonogashira Coupling of this compound.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 eq), and a copper(I) co-catalyst like CuI (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add an anhydrous solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (Et₃N) (2.0 eq). Stir the mixture for 15 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat as required (e.g., up to 80°C), monitoring by TLC or LC-MS until completion.

  • Work-up: After completion, dilute the mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Typical Yield (%)
PdCl₂(PPh₃)₂CuIEt₃NTHF/DMFRT - 8080-95
Pd(PPh₃)₄CuIDiisopropylamineTolueneRT - 7075-90
Buchwald-Hartwig Amination for N-Aryl and N-Alkyl Derivatives

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing for the coupling of the pyridine core with a wide variety of primary and secondary amines.[1] This reaction is crucial for accessing novel amine derivatives with potential biological activity.

General Reaction Scheme:

Buchwald_Hartwig_Amination reactant1 This compound catalyst Pd Catalyst Ligand Base reactant1->catalyst reactant2 R¹R²NH reactant2->catalyst product 5-(R¹R²N)-2-ethoxy-3-methylpyridine catalyst->product

Caption: Buchwald-Hartwig Amination of this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or Xantphos), and a strong base (e.g., sodium tert-butoxide).

  • Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the required temperature (typically 80-110°C). Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Palladium SourceLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃BINAPNaOtBuToluene80-10060-85
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane100-11070-90

Biological Significance and Potential Signaling Pathway Modulation

Pyridine-based scaffolds are prevalent in a multitude of clinically approved drugs and are known to interact with a wide array of biological targets. Derivatives of substituted pyridines have shown promise as kinase inhibitors, which are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer and inflammatory disorders.

The novel 5-aryl, 5-alkynyl, and 5-amino-2-ethoxy-3-methylpyridine derivatives synthesized through the aforementioned methods represent a rich chemical space for the discovery of new kinase inhibitors. For instance, various substituted pyridines have been identified as inhibitors of c-Jun N-terminal kinases (JNK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Mitogen- and Stress-Activated Kinase 1 (MSK1).

Illustrative Kinase Signaling Pathway:

The diagram below depicts a generalized kinase signaling cascade, a common pathway in which the synthesized pyridine derivatives could potentially intervene.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1, NF-κB) ERK->TF Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) TF->Gene_Expression Ligand Growth Factor Ligand->Receptor Inhibitor Pyridine Derivative (Potential Inhibitor) Inhibitor->RAF Inhibition Inhibitor->MEK

Caption: Potential inhibition of a kinase cascade by novel pyridine derivatives.

This pathway illustrates how extracellular signals, upon binding to a receptor tyrosine kinase, can trigger a cascade of intracellular phosphorylation events (e.g., the MAPK/ERK pathway). This ultimately leads to the activation of transcription factors that regulate genes involved in key cellular processes. The synthesized 5-substituted-2-ethoxy-3-methylpyridine derivatives can be screened for their ability to inhibit specific kinases within such pathways, thereby modulating cellular responses and offering potential therapeutic benefits.

Experimental Workflow Overview

The successful synthesis and evaluation of novel derivatives from this compound follows a structured workflow, from initial reaction optimization to biological screening.

Experimental_Workflow Start This compound Coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Library Library of Novel Derivatives Characterization->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt

Caption: Workflow for synthesis and evaluation of pyridine derivatives.

This systematic approach ensures the efficient generation of a library of novel compounds, their rigorous characterization, and their subsequent evaluation in relevant biological assays to identify promising lead candidates for further drug development.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of novel pyridine derivatives. The application of robust palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provides reliable access to a wide chemical space. The resulting compounds, bearing aryl, alkynyl, and amino functionalities, are promising candidates for screening against various biological targets, particularly protein kinases, and hold potential for the development of new therapeutic agents. This guide provides the foundational synthetic protocols and strategic context to empower researchers in their drug discovery endeavors.

References

Biological Activity Screening of 5-Bromo-2-ethoxy-3-methylpyridine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data presentation for the biological activity screening of 5-bromo-2-ethoxy-3-methylpyridine and its analogs. While specific research on this particular compound is limited, this document outlines established protocols and potential therapeutic targets based on the known biological activities of structurally related pyridine derivatives. Pyridine scaffolds are of significant interest in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide serves as a foundational resource for initiating and conducting a thorough preclinical evaluation of this class of compounds.

Potential Therapeutic Applications and Screening Strategies

Substituted pyridine and its fused heterocyclic derivatives have been investigated for a multitude of biological activities.[3] Based on existing literature for analogous compounds, key areas for screening this compound analogs include:

  • Anticancer Activity: Pyridine derivatives have shown promise as cytotoxic agents against various cancer cell lines.[1][2][4][5] Screening would typically involve evaluating the compounds' ability to inhibit cancer cell proliferation and induce apoptosis.

  • Antimicrobial Activity: The pyridine nucleus is a common feature in many antimicrobial agents.[3][6] Screening for antibacterial and antifungal activity is a primary avenue of investigation.

  • Anti-inflammatory Activity: Certain pyridine analogs have demonstrated anti-inflammatory effects, often through the modulation of key signaling pathways.[7]

Data Presentation: Summarized Biological Activities

Quantitative data from biological screenings should be organized into clear, concise tables to facilitate comparison and structure-activity relationship (SAR) analysis. Below are template tables for presenting typical anticancer and antimicrobial screening data.

Table 1: In Vitro Anticancer Activity of this compound Analogs

Compound IDModificationCell Line (e.g., MCF-7) IC₅₀ (µM)Cell Line (e.g., A549) IC₅₀ (µM)Cell Line (e.g., HepG2) IC₅₀ (µM)
Parent This compoundData to be determinedData to be determinedData to be determined
Analog 1 e.g., R-group substitution at position XData to be determinedData to be determinedData to be determined
Analog 2 e.g., R-group substitution at position YData to be determinedData to be determinedData to be determined
Positive Control e.g., DoxorubicinReference valueReference valueReference value

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Antimicrobial Activity of this compound Analogs

Compound IDModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent This compoundData to be determinedData to be determinedData to be determined
Analog 1 e.g., R-group substitution at position XData to be determinedData to be determinedData to be determined
Analog 2 e.g., R-group substitution at position YData to be determinedData to be determinedData to be determined
Positive Control e.g., CiprofloxacinReference valueReference valuee.g., Fluconazole

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for accurate biological activity screening. The following sections provide methodologies for key assays.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyridine analogs and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ values.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization of Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental design.

G cluster_workflow General Workflow for Biological Activity Screening Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., MTT, MIC) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Apoptosis, Enzyme Inhibition) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization In_Vivo In Vivo Studies Lead_Optimization->In_Vivo

General workflow for screening novel pyridine analogs.

G cluster_pathway Potential NF-κB Signaling Pathway Inhibition cluster_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates & degrades NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->Inflammatory_Genes activates transcription of Pyridine_Analog->IKK inhibits

Hypothesized inhibition of the NF-κB pathway by pyridine analogs.

Conclusion

The screening of this compound analogs presents a promising avenue for the discovery of novel therapeutic agents. This guide provides a framework for the systematic evaluation of their biological activities, with a focus on anticancer and antimicrobial applications. By employing standardized protocols and clear data presentation, researchers can effectively identify lead compounds for further development. Future studies should also explore other potential activities, such as anti-inflammatory and anticonvulsant effects, which have been observed in other substituted pyridine derivatives.[8][9] A thorough investigation into the structure-activity relationships will be crucial for optimizing the potency and selectivity of these promising compounds.

References

5-Bromo-2-ethoxy-3-methylpyridine: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-ethoxy-3-methylpyridine is a substituted pyridine derivative that serves as a valuable and versatile building block in modern organic synthesis. Its unique structural arrangement, featuring a reactive bromine atom at the 5-position, an activating ethoxy group at the 2-position, and a methyl group at the 3-position, makes it an ideal scaffold for the construction of complex molecular architectures. The pyridine core is a ubiquitous motif in pharmaceuticals and agrochemicals, and the strategic placement of functional groups on this heterocycle allows for diverse and targeted chemical modifications.

This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound as a synthetic intermediate. Particular focus is placed on its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are foundational methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. Detailed experimental protocols, quantitative data from analogous systems, and visual diagrams of reaction pathways are presented to enable researchers to effectively integrate this building block into their synthetic strategies.

Physicochemical Properties and Data

While extensive experimental data for this compound is not widely published, its physical and chemical properties can be reliably inferred from its structural analogues, primarily 5-bromo-2-methoxy-3-methylpyridine. The ethoxy group is expected to impart a slight increase in lipophilicity compared to the methoxy analogue, with minimal impact on the reactivity of the C-Br bond.

Table 1: Physicochemical Properties of 5-Bromo-2-alkoxy-3-methylpyridine Analogues

Property5-Bromo-2-methoxy-3-methylpyridineThis compound (Predicted)Data Source
CAS Number 760207-87-2610279-03-3PubChem, Chemical Supplier
Molecular Formula C₇H₈BrNOC₈H₁₀BrNO-
Molecular Weight 202.05 g/mol 216.08 g/mol -
Appearance Not specifiedLikely a solid or oil-
Boiling Point Not specifiedExpected to be slightly higher than the methoxy analogue-
Melting Point Not specified--
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, Toluene)Expected to be soluble in common organic solventsGeneral chemical knowledge

Synthesis of Substituted Pyridines

The synthesis of substituted pyridines can be achieved through various methodologies, often involving multi-step sequences. A general approach to a 5-bromo-2-substituted pyridine is outlined in the patent literature, which can be adapted for the synthesis of the target molecule. The key steps typically involve the construction of the pyridine ring, followed by functional group interconversions to install the desired substituents.

A representative synthetic route to a related compound, 5-bromo-2-methylpyridine, involves the following transformations:

  • Condensation of diethyl malonate with 5-nitro-2-chloropyridine.

  • Decarboxylation to yield 5-nitro-2-methylpyridine.[1]

  • Reduction of the nitro group to an amino group, yielding 5-amino-2-methylpyridine.[1]

  • Sandmeyer-type reaction to convert the amino group to a bromine atom.[1]

To obtain this compound, a synthetic chemist would likely start from a pre-functionalized pyridine or construct the ring with the ethoxy and methyl groups already in place, followed by a bromination step.

Applications in Cross-Coupling Reactions

The bromine atom at the 5-position of this compound is strategically positioned for participation in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are pivotal in modern drug discovery and materials science for their ability to forge new chemical bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organohalide with an organoboron compound.[2] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 5-position of the pyridine ring.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine (an analogous substrate) with Various Boronic Acids [3]

Arylboronic AcidCatalyst SystemBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)82
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)88
4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)78
4-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)80

Note: The data presented is for a structurally similar compound and serves as a strong indicator of the expected reactivity and yields for this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, enabling the synthesis of arylamines from aryl halides and a wide variety of amine coupling partners.[4] This reaction is of immense importance in the synthesis of pharmaceuticals, as the arylamine motif is a common feature in biologically active molecules. This compound can be effectively coupled with primary and secondary amines, as well as a range of nitrogen-containing heterocycles.

Table 3: Typical Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides

Palladium PrecursorLigandBaseSolventTypical Substrates
Pd₂(dba)₃XantphosCs₂CO₃TolueneAryl and heteroaryl amines
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPrimary and secondary amines
[Pd(allyl)Cl]₂t-BuXPhosNaOtBuTolueneHindered amines

Experimental Protocols

The following are detailed, representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from literature procedures for analogous 5-bromopyridine derivatives. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Stir the reaction mixture at 85-95 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general procedure for the Buchwald-Hartwig amination of a bromopyridine derivative.[5]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous Toluene

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the amine, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures and the catalytic cycles for the key reactions discussed.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: - this compound - Coupling Partner - Base B Add Catalyst System: - Palladium Precursor - Ligand A->B C Establish Inert Atmosphere: - Evacuate and backfill with Ar/N₂ B->C D Add Degassed Solvent C->D E Heat and Stir (e.g., 80-110 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up: - Dilute with Organic Solvent - Wash with Water/Brine G->H I Dry and Concentrate H->I J Purify by Chromatography I->J K Final Product J->K Characterization

Caption: General experimental workflow for cross-coupling reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex R-Pd(II)-Br(L₂) pd0->pd_complex R-Br pd_intermediate R-Pd(II)-R'(L₂) pd_complex->pd_intermediate transmetalation Transmetalation boronate R'-B(OR)₂ boronate->transmetalation base Base base->transmetalation pd_intermediate->pd0 reductive_elimination Reductive Elimination product R-R' reductive_elimination->product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)-Br(L₂) pd0->pd_complex R-Br oxidative_addition Oxidative Addition pd_amine_complex [R-Pd(II)(NHR'₂)-Br(L₂)] pd_complex->pd_amine_complex amine_coordination Amine Coordination amine R'₂NH amine->amine_coordination pd_amido_complex R-Pd(II)-NR'₂(L₂) pd_amine_complex->pd_amido_complex deprotonation Deprotonation base Base base->deprotonation pd_amido_complex->pd0 reductive_elimination Reductive Elimination product R-NR'₂ reductive_elimination->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

This compound is a highly valuable building block for organic synthesis, offering a versatile platform for the introduction of molecular diversity. Its utility in cornerstone reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the efficient construction of complex molecules with applications in medicinal chemistry, agrochemicals, and materials science. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully employ this reagent in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.

References

Methodological & Application

Application Note: A Step-by-Step Protocol for the Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-ethoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds.[1][2] This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of biaryl and heterobiaryl structures, which are common motifs in biologically active molecules.[3][4] This application note provides a detailed, step-by-step protocol for the Suzuki coupling of 5-Bromo-2-ethoxy-3-methylpyridine with a generic arylboronic acid. The protocol is based on established methodologies for structurally similar bromopyridines and other heteroaryl halides.[5][6]

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity, especially when working with electron-rich or sterically hindered coupling partners.[5][7] The protocol outlined below utilizes a common and effective palladium catalyst system, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], with potassium phosphate as the base in a 1,4-dioxane/water solvent system.[4][6]

Physicochemical Properties of Reactants

A summary of the key physical and chemical properties of the starting material and a representative coupling partner is provided below. Note that the properties for this compound are estimated based on the closely related analog, 5-Bromo-2-methoxy-3-methylpyridine.[8]

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceNotes
This compoundC₈H₁₀BrNO~216.08
Phenylboronic AcidC₆H₇BO₂121.93White to off-white solidRepresentative boronic acid
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56Yellow to orange crystalline solidCatalyst
Potassium Phosphate (Tribasic)K₃PO₄212.27White crystalline powderBase

Experimental Protocol

This protocol details the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

2.1. Materials and Equipment

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed (e.g., by sparging with argon for 30 minutes)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

2.2. Reaction Setup and Execution

The following table summarizes the quantities and molar equivalents for a typical reaction.

ReagentMolar Eq.Amount (for 1 mmol scale)Notes
This compound1.0216 mgLimiting Reagent
Arylboronic acid1.21.2 mmol (e.g., 146 mg for Phenylboronic acid)
Pd(PPh₃)₄0.0558 mgCatalyst
K₃PO₄2.0425 mgBase
1,4-Dioxane-8 mLSolvent
Water-2 mLCo-solvent

Procedure:

  • Inert Atmosphere Preparation: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and anhydrous potassium phosphate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the flask.

  • Evacuation and Backfilling: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to establish an inert atmosphere.[5]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.[4][6]

  • Reaction: Place the sealed flask in a preheated oil bath or heating mantle set to 85-95 °C.[4]

  • Monitoring: Stir the reaction mixture vigorously for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Cooling: Once the reaction is complete (indicated by the consumption of the starting material), remove the flask from the heat source and allow it to cool to room temperature.

2.3. Workup and Purification

  • Quenching: Quench the reaction by adding water and dilute the mixture with an organic solvent such as ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Experimental Workflow and Catalytic Cycle Diagrams

The following diagrams illustrate the experimental workflow and the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.[9]

experimental_workflow reagents 1. Add Reactants & Base (Aryl Halide, Boronic Acid, K₃PO₄) catalyst 2. Add Catalyst (Pd(PPh₃)₄) reagents->catalyst inert 3. Establish Inert Atmosphere (Vacuum/Argon Cycles) catalyst->inert solvent 4. Add Degassed Solvents (Dioxane/Water) inert->solvent react 5. Heat and Stir (85-95 °C, 8-12h) solvent->react workup 6. Aqueous Workup (Extraction with EtOAc) react->workup purify 7. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

suzuki_cycle pd0 Pd(0)L₂ oa Oxidative Addition pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex  + R¹-X trans Transmetalation pd2_biaryl R¹-Pd(II)L₂-R² pd2_complex->pd2_biaryl  + [R²B(OH)₃]⁻ pd2_biaryl->pd0  - R¹-R² re Reductive Elimination product R¹-R² aryl_halide R¹-X boronic_acid R²-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • 1,4-Dioxane is a flammable solvent and a suspected carcinogen.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The reaction should be conducted under an inert atmosphere as some reagents are air-sensitive.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

This detailed protocol provides a robust starting point for researchers performing Suzuki-Miyaura cross-coupling reactions with this compound. Optimization of reaction conditions, such as catalyst loading, base, solvent, and temperature, may be necessary for different arylboronic acids to achieve maximum yield.

References

Application Notes and Protocols for the Synthesis of 5-Bromo-2-ethoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the proposed synthesis of 5-Bromo-2-ethoxy-3-methylpyridine, a key intermediate in the development of various pharmaceutical compounds. The following sections outline the necessary reagents, equipment, and step-by-step procedures.

Overview and Synthetic Strategy

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. This proposed method involves the treatment of 5-bromo-2-chloro-3-methylpyridine with sodium ethoxide. The ethoxide ion acts as a nucleophile, displacing the chloride at the 2-position of the pyridine ring, which is activated towards nucleophilic attack by the ring nitrogen. Ethanol is used as the solvent for this reaction.

Experimental Data

The following table summarizes the quantitative data for the proposed synthesis of this compound.

Reactant/ReagentMolecular Weight ( g/mol )AmountMolesMolar Equiv.
5-Bromo-2-chloro-3-methylpyridine208.4510.42 g0.051.0
Sodium22.991.26 g0.0551.1
Anhydrous Ethanol46.07100 mL--
Product
This compound218.08~10.1 g (Expected)~0.046-

Note: The expected yield is approximately 92%. Actual yields may vary depending on experimental conditions and purification efficiency.

Detailed Experimental Protocol

3.1. Materials and Equipment

  • Reactants: 5-Bromo-2-chloro-3-methylpyridine, Sodium metal.

  • Solvent: Anhydrous Ethanol (200 proof).

  • Reagents for Workup: Deionized water, Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate.

  • Glassware: 250 mL three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath.

  • Equipment: Rotary evaporator, Thin Layer Chromatography (TLC) plates (silica gel), UV lamp, filtration apparatus.

3.2. Safety Precautions

  • Handle sodium metal with extreme care. It is highly reactive with water and moisture. Work in a dry, inert atmosphere if possible.

  • Ethanol is flammable. Ensure the reaction is carried out in a well-ventilated fume hood, away from open flames or sparks.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

3.3. Reaction Procedure

  • Preparation of Sodium Ethoxide: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 mL of anhydrous ethanol. Carefully add 1.26 g (0.055 mol) of sodium metal in small pieces to the ethanol at room temperature. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely until it is fully dissolved to form a clear solution of sodium ethoxide.

  • Reaction with 5-Bromo-2-chloro-3-methylpyridine: Once the sodium ethoxide solution has cooled to room temperature, add a solution of 10.42 g (0.05 mol) of 5-bromo-2-chloro-3-methylpyridine dissolved in a minimal amount of anhydrous ethanol via a dropping funnel.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is expected to be complete within 4-6 hours.

3.4. Work-up and Purification

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into 200 mL of ice-cold deionized water to quench the excess sodium ethoxide.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by a wash with saturated sodium chloride solution (brine) (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizations

4.1. Chemical Reaction Pathway

G Synthesis of this compound cluster_reactants Reactants cluster_product Product 5-Bromo-2-chloro-3-methylpyridine 5-Bromo-2-chloro-3-methylpyridine This compound This compound 5-Bromo-2-chloro-3-methylpyridine->this compound Ethanol, Reflux Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->this compound

Caption: Chemical reaction pathway for the synthesis of this compound.

4.2. Experimental Workflow

G Experimental Workflow A Prepare Sodium Ethoxide in Anhydrous Ethanol B Add 5-Bromo-2-chloro-3-methylpyridine A->B C Reflux Reaction Mixture (4-6 h) B->C D Quench with Ice-Water C->D E Extract with Ethyl Acetate D->E F Wash with Water and Brine E->F G Dry over MgSO4 and Concentrate F->G H Purify by Column Chromatography G->H I Pure this compound H->I

Application Notes and Protocols for 5-Bromo-2-ethoxy-3-methylpyridine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-ethoxy-3-methylpyridine is a substituted pyridine derivative that serves as a versatile building block in the synthesis of complex organic molecules. Its structure, featuring a reactive carbon-bromine bond, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for constructing the carbon-carbon and carbon-nitrogen bonds that form the backbone of numerous pharmaceutical agents. The ethoxy and methyl groups on the pyridine ring modulate the electronic properties and steric environment of the molecule, influencing its reactivity and providing opportunities for designing targeted therapies.

This document provides detailed application notes and generalized protocols for three key transformations utilizing this compound: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Sonogashira Coupling. The protocols and data are based on established procedures for structurally similar bromopyridine derivatives and offer a robust starting point for experimental design and optimization.

General Experimental Workflow

The successful execution of palladium-catalyzed cross-coupling reactions requires meticulous attention to technique, particularly the exclusion of oxygen and moisture. The general workflow for these reactions is consistent and is outlined below.

G setup 1. Reaction Setup inert 2. Inert Atmosphere setup->inert Flame-dry glassware addition 3. Reagent Addition inert->addition Evacuate & backfill with Ar or N₂ reaction 4. Reaction & Monitoring addition->reaction Add solvent, then reagents workup 5. Workup & Purification reaction->workup Monitor by TLC/LC-MS

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

Application Notes

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids or esters.[1] This transformation is widely used to synthesize biaryl and heteroaryl structures, which are prevalent scaffolds in many pharmaceutical agents.[1] For this compound, the C-Br bond at the 5-position serves as the electrophilic partner for coupling with a variety of organoboron compounds. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation.[2] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.[1]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition transmetalation Ar-Pd(II)(R)L₂ pd_complex->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination ArR Ar-R transmetalation->ArR ArBr 5-Bromo-2-ethoxy- 3-methylpyridine (ArBr) ArBr->pd_complex Boronic R-B(OH)₂ + Base Boronic->transmetalation Buchwald_Hartwig_Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L pd_complex Ar-Pd(II)(Br)L pd0->pd_complex Oxidative Addition amido_complex [Ar-Pd(II)(NHR')L]⁺ pd_complex->amido_complex Amine Coordination amido_neutral Ar-Pd(II)(NR')L amido_complex->amido_neutral Deprotonation amido_neutral->pd0 Reductive Elimination ArNHR Ar-NHR' amido_neutral->ArNHR ArBr 5-Bromo-2-ethoxy- 3-methylpyridine (ArBr) ArBr->pd_complex Amine R'NH₂ Amine->amido_complex Base Base Base->amido_complex Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition (ArBr) alkynyl_pd Ar-Pd(II)(C≡CR)L₂ pd_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination (Ar-C≡CR) cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide + R-C≡CH + Base cu_acetylide->pd_complex cu_acetylide->cu_halide

References

Application Notes and Protocols for 5-Bromo-2-ethoxy-3-methylpyridine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

5-Bromo-2-ethoxy-3-methylpyridine is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of novel agrochemicals. The pyridine scaffold is a well-established toxophore in a variety of commercial herbicides, insecticides, and fungicides. The specific arrangement of the bromo, ethoxy, and methyl substituents on this particular scaffold offers medicinal chemists a versatile platform for structural modifications to explore new chemical space and develop next-generation crop protection agents. The bromine atom at the 5-position is particularly amenable to modern cross-coupling reactions, allowing for the introduction of a wide range of substituents to modulate biological activity and physicochemical properties.

These application notes provide a comprehensive guide to the potential uses of this compound in an agrochemical discovery program, including synthetic protocols for derivatization and screening protocols for biological activity assessment.

Synthetic Utility and Derivatization Potential

The primary utility of this compound in agrochemical research lies in its capacity as a building block for creating libraries of more complex molecules. The bromine atom serves as a key handle for introducing molecular diversity.

Key Synthetic Transformations:
  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is well-suited for various palladium-catalyzed cross-coupling reactions, which are fundamental in modern medicinal and agrochemical chemistry.

    • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

    • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing a variety of amino substituents.

    • Heck Coupling: Reaction with alkenes to form C-C bonds and introduce vinyl groups.

  • Cyanation: Conversion of the bromo-substituent to a cyano group, which is a common functional group in many bioactive molecules.

  • Ether Cleavage: The 2-ethoxy group can potentially be cleaved to the corresponding 2-hydroxy-pyridine, opening up another avenue for derivatization, such as etherification or esterification.

The following diagram illustrates a general workflow for the derivatization of this compound in an agrochemical discovery context.

Agrochemical_Discovery_Workflow A 5-Bromo-2-ethoxy- 3-methylpyridine B Palladium-Catalyzed Cross-Coupling A->B Suzuki, Sonogashira, Buchwald-Hartwig, etc. C Library of Diverse Pyridine Derivatives B->C D Biological Screening C->D Herbicidal, Insecticidal, Fungicidal Assays E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Agrochemical Candidate F->G

Agrochemical discovery workflow using this compound.

Experimental Protocols

The following are generalized protocols for the synthesis and screening of derivatives of this compound. Researchers should adapt these methods based on the specific properties of the reactants and desired products.

Protocol 1: Synthesis of a Suzuki-Miyaura Coupling Derivative

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.02-0.05 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Suzuki_Coupling_Workflow cluster_reactants Reactants A 5-Bromo-2-ethoxy- 3-methylpyridine D Reaction Setup (Inert Atmosphere, Solvent) A->D B Arylboronic Acid B->D C Palladium Catalyst & Base C->D E Heating (80-100 °C) D->E F Workup & Extraction E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H I Final Product H->I

Workflow for Suzuki-Miyaura coupling.
Protocol 2: In Vitro Herbicidal Activity Screening

This protocol outlines a basic method for assessing the pre-emergent herbicidal activity of newly synthesized derivatives.

Materials:

  • Synthesized pyridine derivatives

  • Acetone (as a solvent)

  • Tween-20 (as a surfactant)

  • Distilled water

  • Seeds of representative weed species (e.g., Amaranthus retroflexus - redroot pigweed, Echinochloa crus-galli - barnyardgrass)

  • Petri dishes with filter paper

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare stock solutions of the test compounds in acetone at a concentration of 10,000 ppm.

  • Prepare serial dilutions of the stock solutions with a solution of water containing 0.1% Tween-20 to achieve final test concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25 ppm). A control solution should be prepared with the same concentration of acetone and Tween-20 in water.

  • Place one sheet of filter paper in each Petri dish.

  • Evenly apply 5 mL of the test solution or control solution to the filter paper in each Petri dish.

  • Place 20 seeds of the selected weed species on the moistened filter paper.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the Petri dishes in a growth chamber at 25 ± 1 °C with a 12-hour light/12-hour dark cycle.

  • After 7-10 days, measure the germination rate and the root and shoot length of the seedlings.

  • Calculate the percent inhibition of germination and growth compared to the control.

  • Determine the GR₅₀ (concentration required for 50% growth reduction) for active compounds.

Protocol 3: In Vitro Insecticidal Activity Screening

This protocol provides a general method for evaluating the insecticidal activity of the synthesized compounds against a common agricultural pest.

Materials:

  • Synthesized pyridine derivatives

  • Acetone

  • Triton X-100 (as a surfactant)

  • Distilled water

  • A representative insect pest (e.g., Myzus persicae - green peach aphid)

  • Leaf discs from a suitable host plant (e.g., cabbage or radish)

  • Petri dishes with moistened filter paper

  • Fine paintbrush

Procedure:

  • Prepare stock solutions and serial dilutions of the test compounds as described in the herbicidal screening protocol.

  • Prepare leaf discs of approximately 2 cm in diameter.

  • Dip each leaf disc into the respective test solution for 10-15 seconds and allow them to air dry. Control discs should be dipped in the surfactant solution without the test compound.

  • Place each treated leaf disc in a Petri dish containing a piece of moistened filter paper.

  • Using a fine paintbrush, transfer 10-20 adult aphids onto each leaf disc.

  • Seal the Petri dishes and incubate at 22 ± 2 °C with a 16-hour light/8-hour dark cycle.

  • Assess mortality after 24, 48, and 72 hours. Aphids that are unable to move when gently prodded are considered dead.

  • Calculate the corrected mortality rate using Abbott's formula.

  • Determine the LC₅₀ (lethal concentration for 50% of the population) for active compounds.

Data Presentation

All quantitative data from the screening assays should be summarized in tables for clear comparison of the activity of the different derivatives.

Table 1: Herbicidal Activity Data

Compound IDTest Concentration (ppm)Germination Inhibition (%)Root Growth Inhibition (%)Shoot Growth Inhibition (%)GR₅₀ (ppm)
Derivative 110085928875.3
Derivative 2100425548>100
..................

Table 2: Insecticidal Activity Data

Compound IDTest Concentration (ppm)Mortality at 48h (%)LC₅₀ (ppm)
Derivative 1509522.1
Derivative 25015>100
............

Conclusion

This compound represents a promising starting material for the synthesis of novel agrochemicals. Its utility in modern cross-coupling reactions allows for the efficient construction of diverse molecular libraries for biological screening. The protocols outlined above provide a foundational framework for researchers to explore the potential of this versatile intermediate in the discovery and development of new and effective crop protection solutions. Further structure-activity relationship (SAR) studies on the synthesized derivatives will be crucial in identifying lead compounds for further optimization and development.

Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-Bromo-2-ethoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of nucleophilic substitution reactions involving 5-Bromo-2-ethoxy-3-methylpyridine, a versatile building block in medicinal chemistry and organic synthesis. The protocols outlined below are based on established methodologies for analogous bromopyridine systems and are intended to serve as a comprehensive guide for the synthesis of novel pyridine derivatives.

Introduction

This compound is a functionalized pyridine ring system poised for a variety of chemical transformations. The presence of a bromine atom at the 5-position renders this carbon susceptible to nucleophilic attack, enabling the introduction of a wide range of functional groups. The ethoxy group at the 2-position and the methyl group at the 3-position influence the electronic properties and steric environment of the pyridine ring, which can affect reaction kinetics and regioselectivity.

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of this substrate. Additionally, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, offer powerful alternatives for the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. These reactions are instrumental in the synthesis of complex molecules with potential therapeutic applications.

Reaction Principles and Mechanisms

Nucleophilic substitution at the C5 position of this compound can proceed through several mechanisms, depending on the nature of the nucleophile and the reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the bromide leaving group. The electron-withdrawing nature of the pyridine nitrogen atom facilitates this reaction by stabilizing the negatively charged intermediate. For SNAr to be efficient, strong nucleophiles are typically required.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2][3] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[4]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming carbon-heteroatom bonds, typically using a copper catalyst.[5] Modern variations of this reaction often employ ligands to facilitate the coupling under milder conditions. This method is particularly useful for the formation of aryl ethers and aryl thioethers.

Data Presentation: Summary of Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for nucleophilic substitution reactions on 5-bromo-2-alkoxypyridine systems, which serve as a strong predictive model for the reactivity of this compound.

Table 1: Amination Reactions

Nucleophile (Amine)Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
Primary/Secondary AminesPd₂(dba)₃ / XantphosCs₂CO₃Toluene11012-2470-95
AnilinesPd(OAc)₂ / SPhosK₃PO₄Toluene10016-2480-94
Volatile AminesPd(OAc)₂ / dpppNaOtBuToluene80-10012-1865-85

Table 2: Alkoxylation and Thiolation Reactions

NucleophileCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolsCuI / L-prolineK₂CO₃DMSO90-1202475-90
Aliphatic AlcoholsNaHDMFRoom Temp - 604-1280-95
ThiophenolsCuI / PhenanthrolineK₂CO₃DMF1101270-85
Aliphatic ThiolsNaHDMFRoom Temp2-685-98

Experimental Protocols

Disclaimer: These protocols are generalized based on reactions with similar substrates. Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary for this compound to achieve optimal yields. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

Protocol 1: Buchwald-Hartwig Amination with a Secondary Amine (e.g., Piperidine)

This protocol describes a general procedure for the palladium-catalyzed amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add anhydrous toluene, followed by piperidine via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ullmann Condensation with a Phenol

This protocol provides a general method for the copper-catalyzed synthesis of diaryl ethers.

Materials:

  • This compound (1.0 equiv)

  • Phenol (1.5 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • L-proline (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • To a reaction vessel, add this compound, phenol, CuI, L-proline, and K₂CO₃.

  • Add anhydrous DMSO.

  • Heat the reaction mixture to 90-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Nucleophilic Aromatic Substitution with a Thiolate

This protocol outlines the direct substitution of the bromide with a thiolate nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Thiophenol (1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve thiophenol in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to form the sodium thiophenoxide.

  • Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the generalized workflows and reaction pathways described in these application notes.

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Add this compound, Amine, Base, Pd Catalyst, and Ligand to Flask Start->Reagents Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat and Stir (80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Dilute and Filter through Celite Cool->Filter Wash Aqueous Wash (Water, Brine) Filter->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify End End Purify->End

Caption: General workflow for Buchwald-Hartwig amination.

SNAr_Mechanism Reactants This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Addition Product 5-Nu-2-ethoxy-3-methylpyridine + Br⁻ Intermediate->Product Elimination

Caption: Simplified SNAr mechanism pathway.

Ullmann_Condensation_Workflow Start Start Setup Combine Bromopyridine, Nucleophile, Cu Catalyst, Ligand (optional), and Base Start->Setup AddSolvent Add Anhydrous Solvent (e.g., DMSO, DMF) Setup->AddSolvent Reaction Heat and Stir (90-120 °C) AddSolvent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Purified Product Purification->Product

Caption: General workflow for Ullmann condensation.

References

The Pivotal Role of 5-Bromo-2-ethoxy-3-methylpyridine in the Synthesis of Advanced Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromo-2-ethoxy-3-methylpyridine is a substituted pyridine derivative with significant potential as a versatile building block in the creation of advanced materials. Its unique structural features, particularly the presence of a reactive bromine atom and the pyridine core, make it an attractive precursor for the synthesis of functional polymers, organic electronic materials, and novel pharmaceutical scaffolds. The ethoxy and methyl groups further modulate the electronic properties and solubility of the molecule and its derivatives. This document provides detailed application notes and protocols for leveraging this compound in materials science and drug discovery, drawing upon established methodologies for analogous compounds.

Application Notes

Substituted pyridines are integral to the development of advanced materials due to their distinct electronic characteristics and versatile reactivity. This compound serves as a key intermediate, primarily through palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

1. Organic Electronics: The pyridine ring is a common motif in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs). The nitrogen atom in the pyridine ring influences the material's electron affinity and charge transport properties. By utilizing this compound as a starting material, researchers can synthesize conjugated molecules with tailored electronic energy levels, essential for efficient device performance. The bromine atom provides a reactive site for introducing various aryl or vinyl groups through reactions like the Suzuki-Miyaura or Heck coupling, thereby extending the π-conjugated system and tuning the material's optical and electronic properties.

2. Functional Polymers and Coatings: The unique chemical properties of pyridine derivatives can impart enhanced durability and resistance to polymers and coatings.[1] this compound can be functionalized and subsequently polymerized to create materials with specific functionalities, such as thermal stability, corrosion resistance, or selective permeability. The ethoxy and methyl groups can improve the processability and solubility of the resulting polymers.

3. Medicinal Chemistry and Drug Discovery: Pyridine scaffolds are prevalent in a vast number of approved pharmaceutical agents. The brominated pyridine core of this compound is a valuable synthon for generating libraries of compounds for high-throughput screening. The bromine atom allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) in drug discovery programs, targeting a wide range of diseases.

Experimental Protocols

The following protocols are generalized procedures for common cross-coupling reactions involving bromopyridine derivatives, which are directly applicable to this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This reaction is a powerful method for forming carbon-carbon bonds between this compound and various boronic acids or esters.

Reaction Scheme:

Suzuki_Coupling reactant1 This compound product 5-Aryl-2-ethoxy-3-methylpyridine reactant1->product reactant2 Arylboronic Acid (R-B(OH)₂) reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Materials:

ReagentMolar Equivalent
This compound1.0
Arylboronic acid1.2 - 1.5
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.02 - 0.05
Base (e.g., K₂CO₃, Cs₂CO₃)2.0 - 3.0
Solvent (e.g., 1,4-Dioxane/Water, Toluene)-

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst and the solvent.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is for the synthesis of N-aryl or N-alkyl derivatives of 2-ethoxy-3-methylpyridin-5-amine.

Workflow:

Buchwald_Hartwig_Workflow start Start: Reagents in Schlenk Flask inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->inert reagents Add Catalyst, Ligand, and Amine inert->reagents reaction Heat Reaction Mixture (e.g., 80-110 °C) reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Reaction Work-up (Cool, Dilute, Wash) monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product: 5-Amino-2-ethoxy-3-methylpyridine Derivative purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Materials:

ReagentMolar Equivalent
This compound1.0
Amine (Aryl or Alkyl)1.2
Palladium Precatalyst (e.g., Pd₂(dba)₃)0.01 - 0.02
Ligand (e.g., BINAP, Xantphos)0.02 - 0.04
Base (e.g., NaOtBu, K₃PO₄)1.4 - 2.0
Anhydrous Solvent (e.g., Toluene, Dioxane)-

Procedure:

  • In an oven-dried Schlenk flask, combine the palladium precatalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Heat the mixture with stirring at the appropriate temperature (typically 80-110 °C) until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired product.

Data Presentation

Arylboronic AcidExpected ProductExpected Yield (%)
Phenylboronic acid2-ethoxy-3-methyl-5-phenylpyridine80 - 95
4-Methoxyphenylboronic acid2-ethoxy-5-(4-methoxyphenyl)-3-methylpyridine75 - 90
4-Fluorophenylboronic acid2-ethoxy-5-(4-fluorophenyl)-3-methylpyridine78 - 92
Thiophen-2-ylboronic acid2-ethoxy-3-methyl-5-(thiophen-2-yl)pyridine70 - 85

Conclusion

This compound is a promising building block for the development of advanced materials. Its reactivity in palladium-catalyzed cross-coupling reactions allows for the synthesis of a wide array of functional molecules with potential applications in organic electronics, polymer science, and medicinal chemistry. The protocols and data presented here, based on well-established methodologies for similar compounds, provide a solid foundation for researchers to explore the full potential of this versatile molecule. Further research into the specific applications of this compound is warranted to fully elucidate its role in the creation of next-generation materials.

References

Application Note: Synthesis of a Novel Biaryl Compound from 5-Bromo-2-ethoxy-3-methylpyridine for Potential Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in hydrogen bonding make it a versatile core for designing bioactive molecules. 5-Bromo-2-ethoxy-3-methylpyridine is a valuable building block, offering a handle for carbon-carbon bond formation through its bromine atom. This application note details a protocol for the synthesis of a novel biaryl compound via a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery. The resulting compound serves as a scaffold for developing potential kinase inhibitors.

Quantitative Data Summary

The following tables summarize the reaction parameters for the synthesis and the biological activity of the resulting compound against two hypothetical kinases.

Table 1: Optimized Suzuki-Miyaura Coupling Reaction Parameters

ParameterValue
Reactants
This compound1.0 mmol (216.08 mg)
4-Methoxyphenylboronic Acid1.2 mmol (182.3 mg)
Catalyst & Ligand
Pd(dppf)Cl₂0.03 mmol (24.5 mg)
Base
K₂CO₃2.0 mmol (276.4 mg)
Solvent
1,4-Dioxane / H₂O4:1 mixture (5 mL)
Reaction Conditions
Temperature90 °C
Time12 hours
Product
Product Yield85%
Purity (by HPLC)>98%
Observed Mass (M+H)⁺244.1332

Table 2: In Vitro Kinase Inhibition Profile

CompoundTarget KinaseIC₅₀ (nM)
2-ethoxy-5-(4-methoxyphenyl)-3-methylpyridine Kinase A75
Kinase B>10,000

Experimental Protocols

Protocol 1: Synthesis of 2-ethoxy-5-(4-methoxyphenyl)-3-methylpyridine via Suzuki-Miyaura Coupling

Materials:

  • This compound

  • 4-Methoxyphenylboronic Acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon supply

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask, add this compound (216.08 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182.3 mg, 1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).

  • Add the catalyst, Pd(dppf)Cl₂ (24.5 mg, 0.03 mmol), to the flask.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) to the flask via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12 hours.

  • After 12 hours, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the final product, 2-ethoxy-5-(4-methoxyphenyl)-3-methylpyridine, as a white solid.

Visualizations

experimental_workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_purification Workup & Purification cluster_product Final Product A This compound F Suzuki-Miyaura Coupling A->F B 4-Methoxyphenylboronic Acid B->F C Pd(dppf)Cl₂ (Catalyst) C->F D K₂CO₃ (Base) D->F E Dioxane/H₂O, 90°C E->F G Extraction F->G H Column Chromatography G->H I 2-ethoxy-5-(4-methoxyphenyl)-3-methylpyridine H->I

Caption: Synthetic workflow for the Suzuki-Miyaura coupling reaction.

kinase_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Synthesized Inhibitor (PKI) Inhibitor->RAF

Caption: Example of a kinase signaling pathway (MAPK) targeted by an inhibitor.

Application Notes and Protocols for 5-Bromo-2-ethoxy-3-methylpyridine in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Bromo-2-ethoxy-3-methylpyridine as a reagent in multi-step organic synthesis. While specific examples for this exact reagent are limited in published literature, its close analog, 5-Bromo-2-methoxy-3-methylpyridine, serves as an excellent surrogate for demonstrating its reactivity in key cross-coupling reactions. The protocols detailed below for Suzuki-Miyaura and Buchwald-Hartwig amination reactions are based on established methodologies for structurally similar bromo-pyridines and can be adapted for this compound.

This versatile building block is particularly valuable in the construction of complex molecular architectures, which are often key scaffolds in the development of novel pharmaceutical agents and other bioactive molecules.[1] The presence of the bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[2] In the context of 5-Bromo-2-alkoxy-3-methylpyridines, this reaction enables the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position of the pyridine ring. These resulting biaryl and vinyl-pyridine structures are common motifs in kinase inhibitors and other therapeutic agents.[2][3]

Suzuki_Coupling reagent This compound product 5-R-2-ethoxy-3-methylpyridine reagent->product Suzuki Coupling boronic_acid R-B(OH)₂ boronic_acid->product catalyst Pd Catalyst Base

Figure 1: General Suzuki-Miyaura cross-coupling reaction.

This protocol is adapted from procedures for similar bromopyridine substrates.[4][5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Using a syringe, add the degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The following table summarizes typical yields for Suzuki-Miyaura reactions with similar bromopyridine substrates.[4][6]

Arylboronic AcidProductYield (%)
Phenylboronic acid5-Phenyl-2-alkoxy-3-methylpyridine85-95
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-alkoxy-3-methylpyridine80-92
4-Chlorophenylboronic acid5-(4-Chlorophenyl)-2-alkoxy-3-methylpyridine75-88
3-Thienylboronic acid5-(Thiophen-3-yl)-2-alkoxy-3-methylpyridine70-80

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] This reaction is instrumental in synthesizing arylamines, which are prevalent in a vast number of pharmaceuticals. Using this compound as a substrate, a wide variety of primary and secondary amines can be introduced at the 5-position.

Buchwald_Hartwig reagent This compound product 5-(R¹R²N)-2-ethoxy-3-methylpyridine reagent->product Buchwald-Hartwig Amination amine R¹R²NH amine->product catalyst Pd Catalyst Ligand Base

Figure 2: General Buchwald-Hartwig amination reaction.

This protocol is based on general procedures for the amination of bromo-pyridines.[9][10]

Materials:

  • This compound (1.0 equiv)

  • Aniline (or other amine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • In an argon-filled glovebox or using Schlenk techniques, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and cesium carbonate.

  • Add this compound and the desired amine.

  • Add anhydrous, degassed toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 4-24 hours, until TLC or LC-MS indicates consumption of the starting material.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The following table presents typical yields for Buchwald-Hartwig amination reactions with similar bromopyridine substrates.[10]

AmineProductYield (%)
Aniline5-(Phenylamino)-2-alkoxy-3-methylpyridine80-90
Morpholine5-(Morpholino)-2-alkoxy-3-methylpyridine75-85
N-Methylaniline5-(Methyl(phenyl)amino)-2-alkoxy-3-methylpyridine70-85
Benzylamine5-(Benzylamino)-2-alkoxy-3-methylpyridine85-95

Experimental Workflow and Logic Diagrams

G_2_Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Reagents (Aryl Halide, Coupling Partner, Base) setup Assemble Reaction under Inert Atmosphere prep_reagents->setup prep_catalyst Prepare Catalyst System (Pd source, Ligand) prep_catalyst->setup prep_solvent Degas Solvent addition Add Reagents and Solvent prep_solvent->addition setup->addition heating Heat to Reaction Temperature addition->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete filtration Filter through Celite cooling->filtration extraction Aqueous Work-up filtration->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification characterization Characterize Pure Product (NMR, MS, etc.) purification->characterization

Figure 3: General experimental workflow for cross-coupling.

G_3_Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)L₂(X) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L₂(R²) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product reagent1 R¹-X reagent1->oxidative_addition reagent2 R²-B(OR)₂ reagent2->transmetalation base Base base->transmetalation

Figure 4: Suzuki-Miyaura catalytic cycle.

G_4_Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L₂(X) oxidative_addition->pd_complex1 amine_coordination Amine Coordination & Deprotonation pd_complex1->amine_coordination pd_amido_complex Ar-Pd(II)L₂(NR¹R²) amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR¹R² reductive_elimination->product reagent1 Ar-X reagent1->oxidative_addition reagent2 R¹R²NH reagent2->amine_coordination base Base base->amine_coordination

Figure 5: Buchwald-Hartwig catalytic cycle.

References

Application Notes and Protocols for the Scalable Synthesis of 5-Bromo-2-ethoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, scalable, two-step synthesis protocol for the preparation of 5-Bromo-2-ethoxy-3-methylpyridine, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis commences with the commercially available starting material, 2-chloro-3-methylpyridine, which undergoes a nucleophilic substitution to yield 2-ethoxy-3-methylpyridine. Subsequent regioselective bromination affords the final product. This method is designed to be robust, high-yielding, and amenable to scale-up for industrial applications.

Introduction

Pyridine derivatives are crucial building blocks in the synthesis of a wide range of biologically active molecules. Specifically, halogenated and alkoxylated pyridines serve as key intermediates in the development of novel pharmaceuticals and agrochemicals. This compound's unique substitution pattern makes it a desirable precursor for introducing specific functionalities into larger, more complex molecules. The protocol outlined herein provides a reliable and scalable method for its synthesis.

Overall Reaction Scheme

Overall Reaction Scheme cluster_0 Step 1: Ethoxylation cluster_1 Step 2: Bromination 2-chloro-3-methylpyridine 2-ethoxy-3-methylpyridine 2-chloro-3-methylpyridine->2-ethoxy-3-methylpyridine NaOEt, EtOH Reflux 2-ethoxy-3-methylpyridine_2 This compound 2-ethoxy-3-methylpyridine_2->this compound NBS, MeCN 60°C G Experimental Workflow for the Synthesis of this compound cluster_0 Step 1: Ethoxylation cluster_1 Step 2: Bromination A Dissolve NaOEt in EtOH B Add 2-chloro-3-methylpyridine A->B C Reflux for 12-16h B->C D Work-up and Extraction C->D E Vacuum Distillation D->E F 2-ethoxy-3-methylpyridine E->F G Dissolve 2-ethoxy-3-methylpyridine in MeCN F->G Intermediate Product H Add NBS G->H I Heat to 60°C for 2-4h H->I J Work-up and Washing I->J K Purification J->K L This compound K->L G Reaction Pathway start Starting Material 2-chloro-3-methylpyridine intermediate Intermediate 2-ethoxy-3-methylpyridine start->intermediate Nucleophilic Substitution final_product Final Product This compound intermediate->final_product Electrophilic Bromination reagent1 Reagents | {NaOEt, EtOH} reagent1->start reagent2 Reagents | {NBS, MeCN} reagent2->intermediate

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-ethoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Bromo-2-ethoxy-3-methylpyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and direct precursor for this synthesis is 2-ethoxy-3-methylpyridine. The synthesis involves the electrophilic bromination of this starting material.

Q2: Which brominating agents are suitable for this synthesis?

Several brominating agents can be used, with the choice depending on the desired reactivity and reaction conditions. Common options include N-Bromosuccinimide (NBS), which is a solid and easier to handle than liquid bromine, and elemental bromine (Br2), often used in a solvent like acetic acid.[1] For pyridines with activating groups, achieving selective monobromination can be challenging.[2]

Q3: What are the critical reaction parameters to control for optimal yield and purity?

Temperature, reaction time, and the stoichiometry of the reactants are crucial. Maintaining a low temperature during the addition of the brominating agent is essential to minimize the formation of by-products, such as di-brominated species.[3]

Q4: How can the progress of the reaction be monitored?

Thin-Layer Chromatography (TLC) is a standard and effective method to monitor the reaction's progress. By comparing the spots of the starting material (2-ethoxy-3-methylpyridine) and the product, you can determine when the starting material has been completely consumed.[3][4][5]

Q5: What are the recommended work-up and purification procedures for the final product?

A typical work-up involves quenching the reaction, followed by extraction and washing. The crude product can then be purified using techniques such as column chromatography or recrystallization to achieve high purity.[3][4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Loss of product during work-up and purification.- Monitor the reaction closely using TLC to ensure the complete consumption of the starting material.[3] - Maintain the recommended reaction temperature to minimize by-product formation.[3] - Optimize the extraction and purification steps to minimize product loss.
Low Purity (Presence of By-products) - High reaction temperature leading to di-bromination. - Incorrect stoichiometry of reagents.- Strictly control the temperature during the addition of the brominating agent and throughout the reaction. - Ensure accurate measurement of all reactants. - Purify the crude product using column chromatography or recrystallization.[3]
Formation of Isomeric By-products - The directing effects of the ethoxy and methyl groups may lead to bromination at other positions on the pyridine ring.- The 5-position is electronically favored due to the ortho-para directing nature of the ethoxy group. However, careful control of reaction conditions is necessary. - Purification by column chromatography is often effective in separating isomers.
Difficulty in Isolating the Product - The product may be an oil or a low-melting solid. - The product might be highly soluble in the work-up solvents.- If the product is an oil, use extraction as the primary isolation method. - If the product is a solid, induce precipitation by cooling or adding a non-polar solvent. - Minimize the volume of solvent used during extraction and washing to prevent product loss.

Experimental Protocols

Protocol 1: Synthesis of this compound using NBS

Materials:

  • 2-ethoxy-3-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-ethoxy-3-methylpyridine (1.0 eq) in DMF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve NBS (1.05 eq) in DMF.

  • Add the NBS solution dropwise to the cooled solution of 2-ethoxy-3-methylpyridine while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl Acetate

Equipment:

  • Chromatography column

  • Beakers and flasks

  • TLC plates and chamber

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Quantitative Data Summary

Table 1: Reagent Stoichiometry and Reaction Conditions

Reagent/ParameterMolar Ratio (to starting material)Typical Conditions
2-ethoxy-3-methylpyridine1.0-
N-Bromosuccinimide (NBS)1.0 - 1.2-
Solvent-DMF, Acetonitrile, or Acetic Acid
Temperature-0 °C to room temperature
Reaction Time-2 - 12 hours

Table 2: Typical Yields and Purity

ParameterTypical Range
Crude Yield70 - 90%
Purified Yield50 - 80%
Purity (after chromatography)> 98%

Visualizations

Synthesis_Pathway Start 2-ethoxy-3-methylpyridine Reagent NBS, DMF Start->Reagent Intermediate Reaction Mixture Reagent->Intermediate Product This compound Intermediate->Product Work-up & Purification

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Problem Encountered Identify Identify Issue (e.g., Low Yield, Low Purity) Start->Identify Cause Determine Potential Cause(s) Identify->Cause Solution Implement Recommended Solution(s) Cause->Solution Verify Verify Improvement Solution->Verify Success Synthesis Optimized Verify->Success Yes Retry Re-evaluate and Retry Verify->Retry No Retry->Identify

Caption: General troubleshooting workflow for synthesis optimization.

References

Common side reactions in the synthesis of 5-Bromo-2-ethoxy-3-methylpyridine and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-Bromo-2-ethoxy-3-methylpyridine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and logical synthetic approach is a two-step process. The first step is the synthesis of the precursor, 2-ethoxy-3-methylpyridine. The second step involves the electrophilic bromination of this precursor to yield the final product, this compound.

Q2: What are the most likely side reactions during the bromination of 2-ethoxy-3-methylpyridine?

The most common side reactions include:

  • Over-bromination: Formation of di- or even tri-brominated pyridine derivatives. This is a known challenge in the bromination of activated pyridine rings.

  • Isomeric Impurities: Bromination at other positions on the pyridine ring, although the 5-position is generally favored electronically and sterically in this case.

  • Incomplete Reaction: Presence of unreacted 2-ethoxy-3-methylpyridine in the final product mixture.

  • Cleavage of the Ethoxy Group: Under harsh acidic or high-temperature conditions, the ether linkage may be susceptible to cleavage.

Q3: How can I minimize the formation of over-brominated byproducts?

To prevent over-bromination, consider the following strategies:

  • Control of Stoichiometry: Use a precise stoichiometry of the brominating agent, typically not exceeding one equivalent.

  • Reaction Temperature: Maintain a low reaction temperature to control the reactivity of the system. Cooling with an ice bath is a common practice in electrophilic aromatic substitutions.

  • Slow Addition of Brominating Agent: Add the brominating agent dropwise or in small portions to the reaction mixture to maintain a low concentration of the electrophile at any given time.

Q4: What purification methods are effective for removing side products?

Column chromatography on silica gel is a standard and effective method for separating this compound from unreacted starting material and over-brominated byproducts. Recrystallization can also be a viable option if a suitable solvent system is identified.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired product - Incomplete reaction.- Suboptimal reaction temperature.- Inefficient purification.- Monitor the reaction progress using TLC or GC-MS to ensure completion.- Optimize the reaction temperature; a moderate increase may improve conversion, but be mindful of side reactions.- Ensure proper technique during extraction and purification to minimize product loss.
Presence of multiple spots on TLC, indicating a mixture of products - Over-bromination.- Formation of isomeric byproducts.- Reduce the amount of brominating agent.- Lower the reaction temperature and add the brominating agent more slowly.- Employ careful column chromatography for separation.
Starting material remains after the reaction is complete - Insufficient amount of brominating agent.- Reaction time is too short.- Increase the equivalents of the brominating agent slightly (e.g., to 1.05-1.1 equivalents).- Extend the reaction time and monitor by TLC until the starting material is consumed.
Product degradation or discoloration - Reaction temperature is too high.- Presence of strong acids causing decomposition.- Conduct the reaction at a lower temperature.- Neutralize the reaction mixture promptly during work-up to remove any strong acids.

Experimental Protocols

Protocol 1: Synthesis of 2-ethoxy-3-methylpyridine (Precursor)

This protocol is based on a general method for the synthesis of 2-alkoxypyridines.

Materials:

  • 2-Chloro-3-methylpyridine

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Toluene (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • To this solution, add 2-chloro-3-methylpyridine (1 equivalent).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with toluene (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-ethoxy-3-methylpyridine.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound

This protocol is adapted from general procedures for the bromination of substituted pyridines.[1]

Materials:

  • 2-ethoxy-3-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • In a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 2-ethoxy-3-methylpyridine (1 equivalent) in concentrated sulfuric acid at 0 °C (ice bath).

  • In a separate flask, dissolve N-Bromosuccinimide (1.05 equivalents) in concentrated sulfuric acid at 0 °C.

  • Slowly add the NBS solution to the solution of the pyridine derivative via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with a saturated aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Bromination 2_Chloro_3_methylpyridine 2-Chloro-3-methylpyridine 2_ethoxy_3_methylpyridine 2-ethoxy-3-methylpyridine 2_Chloro_3_methylpyridine->2_ethoxy_3_methylpyridine Nucleophilic Substitution NaOEt_EtOH Sodium Ethoxide in Ethanol NaOEt_EtOH->2_ethoxy_3_methylpyridine Precursor 2-ethoxy-3-methylpyridine Final_Product This compound Precursor->Final_Product Electrophilic Bromination NBS_H2SO4 NBS / H2SO4 NBS_H2SO4->Final_Product

Caption: Synthetic workflow for this compound.

Side_Reactions Start 2-ethoxy-3-methylpyridine Desired_Product 5-Bromo-2-ethoxy- 3-methylpyridine Start->Desired_Product Desired Pathway (1 eq. NBS, low temp) Over_Bromination Di/Tri-brominated Products Start->Over_Bromination Side Reaction (Excess NBS, high temp) Isomeric_Byproduct Other Bromo-isomers Start->Isomeric_Byproduct Side Reaction Incomplete_Reaction Unreacted Starting Material Start->Incomplete_Reaction Side Product (Insufficient NBS/time)

Caption: Potential side reactions in the bromination step.

Troubleshooting_Logic Problem Low Purity of Product Check_TLC Analyze TLC/GC-MS Problem->Check_TLC Multiple_Spots Multiple Spots Observed? Check_TLC->Multiple_Spots SM_Present Starting Material Present? Multiple_Spots->SM_Present No Over_Bromination Indication of Over-bromination or Isomer Formation Multiple_Spots->Over_Bromination Yes Incomplete_Reaction Indication of Incomplete Reaction SM_Present->Incomplete_Reaction Yes Purification_Issue Consider Purification Inefficiency SM_Present->Purification_Issue No

Caption: Troubleshooting logic for low product purity.

References

Purification techniques for 5-Bromo-2-ethoxy-3-methylpyridine from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-2-ethoxy-3-methylpyridine from crude reaction mixtures. The following information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques for this compound are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.

Q2: What are the likely impurities in a crude reaction mixture of this compound?

A2: Common impurities depend on the synthetic route. If synthesized from 2,5-dibromo-3-methylpyridine via nucleophilic substitution with sodium ethoxide, potential impurities include unreacted starting material and potentially the di-ethoxy substituted byproduct. If synthesized from a 2-chloro-5-bromo-3-methylpyridine precursor, unreacted chloropyridine would be a likely impurity. Dehalogenated byproducts can also sometimes be formed.

Q3: My column chromatography separation is poor, with significant peak tailing. What could be the cause?

A3: Peak tailing is a common issue when purifying pyridine derivatives on silica gel. The basic nitrogen atom of the pyridine ring can interact with acidic silanol groups on the silica surface, leading to poor peak shape and separation. To mitigate this, you can use a mobile phase containing a small amount of a basic modifier, such as triethylamine (0.1-1%), or use a less acidic stationary phase like neutral alumina.

Q4: I am having trouble getting my this compound to crystallize. It keeps "oiling out". What should I do?

A4: "Oiling out" during recrystallization can occur if the compound is impure or if the solution is cooled too quickly.[1] Try redissolving the oil by heating and adding a small amount of additional solvent. Then, allow the solution to cool much more slowly. Using a mixed solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent is added dropwise until turbidity is observed, can also promote crystal formation.

Troubleshooting Guides

Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of product and impurities - Inappropriate solvent system polarity. - Co-elution of compounds with similar polarities.- Optimize the eluent system using Thin Layer Chromatography (TLC) with various solvent ratios (e.g., hexane/ethyl acetate). - Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. - Consider using a different stationary phase, such as alumina.
Product is not eluting from the column - Eluent is not polar enough.- Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Product elutes too quickly - Eluent is too polar.- Decrease the polarity of the eluent system. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Low recovery of the product - Irreversible adsorption to the silica gel. - Decomposition on the column.- Add a small amount of triethylamine to the eluent to reduce strong interactions with the silica gel. - Minimize the time the compound spends on the column by using a slightly more polar eluent to speed up elution without compromising separation.
Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
Product does not dissolve in the hot solvent - Incorrect solvent choice.- Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Perform small-scale solubility tests with different solvents.
No crystal formation upon cooling - Solution is not saturated. - Supersaturation without nucleation.- Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Cool the solution in an ice bath to further decrease solubility.
Formation of an oil instead of crystals ("oiling out") - High concentration of impurities. - Cooling the solution too rapidly.- Purify the crude material by column chromatography first to remove impurities. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Use a larger volume of solvent or a different solvent system.
Low yield of recovered crystals - Too much solvent was used. - Crystals are significantly soluble in the cold solvent.- Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.

Data Presentation

Table 1: Recommended Solvents for Recrystallization of Brominated Pyridine Derivatives
Solvent Polarity Boiling Point (°C) Typical Use
Hexanes/HeptaneVery Low~69 / ~98Good for nonpolar compounds or as an "anti-solvent" with a more polar solvent.
TolueneLow111Useful for less polar aromatic compounds.
Ethyl AcetateMedium77A versatile solvent, often used in combination with hexanes.
EthanolHigh78Suitable for more polar compounds, can be used with water as a co-solvent.
MethanolHigh65Similar to ethanol but with a lower boiling point.
Table 2: Typical Column Chromatography Conditions for Brominated Pyridines
Parameter Condition Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard stationary phase for purification of moderately polar organic compounds.
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientA gradient from low to high polarity allows for the separation of compounds with a range of polarities.
Example Gradient Start with 5% Ethyl Acetate in Hexane, gradually increase to 20-30%This allows for the elution of less polar impurities first, followed by the product.
TLC Visualization UV lamp (254 nm)Pyridine derivatives are typically UV active, allowing for easy visualization on TLC plates.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the crude reaction mixture.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3) to find a system that gives the desired product an Rf value of approximately 0.2-0.3.

  • Column Preparation:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent identified from the TLC analysis.

    • Pour the slurry into the column, allowing the solvent to drain periodically, ensuring no air bubbles are trapped.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the initial, least polar solvent system.

    • Collect the eluent in fractions and monitor the separation using TLC.

    • If necessary, gradually increase the polarity of the eluent to elute the desired product.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is a general guideline. The ideal solvent or solvent system should be determined through small-scale solubility tests.

  • Solvent Selection:

    • Place a small amount of the crude product into several test tubes.

    • Add a small amount of different solvents (e.g., ethanol, methanol, ethyl acetate, hexanes) to each test tube.

    • Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

    • For a mixed solvent system, find a "good" solvent that dissolves the compound well and a "poor" solvent in which it is insoluble.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent (or the "good" solvent of a mixed pair) in small portions while heating and stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to redissolve the precipitate.

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Dry the crystals under vacuum.

Visualizations

PurificationWorkflow Crude Crude this compound TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column  Impurity profile complex  or product is an oil Recrystallization Recrystallization TLC->Recrystallization  Crude product is solid  and relatively pure Purity_Check Purity Analysis (TLC, NMR, etc.) Column->Purity_Check Recrystallization->Purity_Check Purity_Check->Column  Purity not sufficient Pure_Product Pure Product Purity_Check->Pure_Product  Purity > 98%

Caption: A general workflow for the purification of this compound.

TroubleshootingTree Start Purification Issue Encountered Technique Which technique? Start->Technique Chromatography Column Chromatography Technique->Chromatography Recrystal Recrystallization Technique->Recrystal Ch_Issue What is the issue? Chromatography->Ch_Issue Re_Issue What is the issue? Recrystal->Re_Issue Poor_Sep Poor Separation Ch_Issue->Poor_Sep Peak_Tailing Peak Tailing Ch_Issue->Peak_Tailing Low_Recovery Low Recovery Ch_Issue->Low_Recovery Sol_Opt Optimize eluent (TLC analysis) Poor_Sep->Sol_Opt Yes Add_Base Add triethylamine to eluent or use alumina Peak_Tailing->Add_Base Yes Check_Adsorption Use deactivated silica or elute faster Low_Recovery->Check_Adsorption Yes No_Crystals No Crystals Form Re_Issue->No_Crystals Oiling_Out Product Oils Out Re_Issue->Oiling_Out Low_Yield Low Yield Re_Issue->Low_Yield Induce_Nuc Concentrate solution, scratch flask, or seed No_Crystals->Induce_Nuc Yes Slow_Cool Cool solution slower, use more solvent Oiling_Out->Slow_Cool Yes Conc_Mother Concentrate mother liquor for a second crop Low_Yield->Conc_Mother Yes

Caption: A decision tree for troubleshooting common purification issues.

References

Optimizing reaction conditions for Suzuki coupling using 5-Bromo-2-ethoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using 5-Bromo-2-ethoxy-3-methylpyridine in Suzuki-Miyaura cross-coupling reactions. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and achieve high yields.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My Suzuki coupling reaction with this compound is resulting in a low yield or no product at all. What are the likely causes and how can I resolve this?

  • Answer: Low yields are a frequent challenge with pyridine-containing substrates. The primary reasons include catalyst deactivation, suboptimal reaction conditions, or poor starting material quality.

    • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, inhibiting its activity.[1] To mitigate this, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) which can shield the palladium center.[2]

    • Inefficient Oxidative Addition: The electronic properties of the pyridine ring can affect the initial oxidative addition step.[3] Switching to a more active catalyst system, such as those employing Buchwald ligands or N-heterocyclic carbenes (NHCs), can be beneficial.

    • Suboptimal Base or Solvent: The choice of base and solvent is critical. The base activates the boronic acid for transmetalation.[3] A screening of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems (e.g., 1,4-dioxane/water, toluene/water) is often necessary to find the optimal combination.[4][5][6]

    • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed, and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[7]

Issue 2: Significant Side Product Formation

  • Question: I'm observing significant byproducts, such as homocoupling of my boronic acid or debromination of the starting material. How can I minimize these side reactions?

  • Answer: The formation of side products is often linked to the presence of oxygen, non-optimal reaction conditions, or the instability of the boronic acid.

    • Homocoupling (Boronic Acid Self-Coupling): This is often promoted by the presence of oxygen.[8] Rigorous degassing of the reaction mixture is crucial. Using a slight excess of the this compound can sometimes suppress this side reaction.

    • Protodeboronation (Loss of the Boronic Acid Group): The C-B bond of the boronic acid can be cleaved, especially in the presence of water.[1] Using anhydrous solvents, a less nucleophilic base, or switching to more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can enhance stability.

    • Debromination: The bromo-group on the pyridine can be replaced by a hydrogen atom. This can sometimes be mitigated by using a milder base or lowering the reaction temperature.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for catalyst and ligand selection for the Suzuki coupling of this compound?

    A1: For challenging substrates like substituted pyridines, modern catalyst systems are often necessary. While traditional catalysts like Pd(PPh₃)₄ can be effective, systems employing bulky, electron-rich phosphine ligands (Buchwald ligands such as SPhos or XPhos) paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ often provide superior results.[2] A good starting point is to use 2-5 mol% of the palladium precatalyst and a 1:2 ratio of palladium to ligand.

  • Q2: Which base is most effective for this type of coupling?

    A2: The choice of base is highly dependent on the specific boronic acid and solvent system used. However, for challenging couplings involving pyridines, potassium phosphate (K₃PO₄) is often a robust choice.[9] Other commonly used bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). A screening of bases is recommended for optimal results.

  • Q3: What is the recommended solvent system and reaction temperature?

    A3: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[9] Common choices include 1,4-dioxane/water or toluene/water, often in a 4:1 to 10:1 ratio.[1][2] Reactions are typically run at elevated temperatures, generally in the range of 80-110 °C.[6][9]

  • Q4: Is it necessary to run the reaction under an inert atmosphere?

    A4: Yes, it is highly recommended. The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and promote side reactions like homocoupling.[7] Running the reaction under nitrogen or argon is crucial for reproducibility and achieving high yields.

Data Presentation: Recommended Starting Conditions

The following tables summarize recommended starting conditions for the Suzuki coupling of this compound based on successful protocols for structurally analogous compounds. Note: These conditions should be considered as a starting point for optimization.

Table 1: Catalyst System Comparison for Suzuki Coupling of Bromopyridines

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield Range (%)Reference for Analogue
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-9575-88[2][9]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100-110Expected High[2]
Pd-PEPPSI-IPrIPrK₂CO₃THF (anhydrous)60-80Expected High[4]

Yields are based on couplings with various arylboronic acids and structurally similar bromopyridines. Optimization for this compound is recommended.

Experimental Protocols

This section provides a detailed, generalized methodology for the Suzuki-Miyaura coupling of this compound.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[1]

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.05 eq).[1]

  • Add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).[1]

  • Stir the reaction mixture at 85-95 °C.[9]

  • Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[1]

  • Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.

Visualizations

The following diagrams illustrate the general workflow and troubleshooting logic for the Suzuki coupling reaction.

Suzuki_Workflow reagents 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert catalyst 3. Add Catalyst & Ligand inert->catalyst solvent 4. Add Degassed Solvents catalyst->solvent reaction 5. Heat & Stir (e.g., 80-110 °C) solvent->reaction monitor 6. Monitor Progress (TLC, LC-MS) reaction->monitor workup 7. Work-up (Quench, Extract) monitor->workup Reaction Complete purify 8. Purify (Column Chromatography) workup->purify product Pure Product purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting_Tree decision decision action action issue issue start Low Yield or No Reaction q1 Is the Catalyst System Active Enough? start->q1 a1 Switch to Buchwald Ligands (SPhos, XPhos) or NHCs. Increase Catalyst Loading. q1->a1 Yes q2 Is the Base Effective? q1->q2 No a2 Screen Stronger Bases (K3PO4, Cs2CO3). Check Solubility. q2->a2 Yes q3 Is the System Properly Degassed? q2->q3 No a3 Thoroughly Degas Solvents. Use Freeze-Pump-Thaw or Extended Sparge. q3->a3 Yes q4 Side Reactions Observed? q3->q4 No a4_homo For Homocoupling: Ensure Rigorous Degassing. Use Slight Excess of Aryl Halide. q4->a4_homo Homocoupling a4_proto For Protodeboronation: Use Boronic Ester/Trifluoroborate. Use Anhydrous Solvents. q4->a4_proto Protodeboronation

Caption: Decision tree for troubleshooting low-yielding Suzuki coupling reactions.

References

Catalyst selection for efficient cross-coupling with 5-Bromo-2-ethoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cross-Coupling with 5-Bromo-2-ethoxy-3-methylpyridine

This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection and troubleshooting for cross-coupling reactions involving this compound. The information herein is compiled from established principles in palladium-catalyzed cross-coupling of substituted bromopyridines.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are most suitable for functionalizing this compound?

A1: Palladium-catalyzed cross-coupling reactions are highly effective for this substrate. The most common and versatile methods include:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters. This is often the first choice due to the mild reaction conditions and high functional group tolerance.[1]

  • Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of primary and secondary amines.[2]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes, typically using a palladium catalyst with a copper(I) co-catalyst.[3]

  • Heck Coupling: For forming C-C bonds with alkenes.[4]

  • Stille Coupling: For C-C bond formation using organostannane reagents.[5]

  • Negishi Coupling: For C-C bond formation using organozinc reagents, which offers high reactivity and functional group tolerance.[6]

Q2: What are the main challenges when performing cross-coupling reactions with this substrate?

A2: The primary challenge arises from the pyridine nitrogen atom, which can coordinate to the palladium catalyst. This can lead to the formation of inactive catalyst species, slowing down or inhibiting the reaction.[7] Careful selection of bulky, electron-rich ligands can sterically shield the palladium center and mitigate this deactivation pathway.

Q3: How do the ethoxy and methyl substituents affect the reactivity of the C-Br bond?

A3: The 2-ethoxy group is electron-donating, which increases the electron density of the pyridine ring. This can slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to an unsubstituted bromopyridine. The 3-methyl group also contributes a minor electron-donating effect. However, the C-Br bond remains the primary site for oxidative addition with standard palladium catalysts.

Q4: What type of palladium catalyst and ligand system is a good starting point?

A4: For general screening, a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃ with a suitable phosphine ligand is recommended. For Suzuki couplings, traditional ligands like PPh₃ can be effective, but for more challenging couplings or for Buchwald-Hartwig aminations, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or chelating phosphines (e.g., dppf, Xantphos) often provide superior results.[8][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Deactivation: Pyridine nitrogen coordinating to the Pd center.[7]2. Inefficient Oxidative Addition: The C-Br bond is not being activated.3. Poor Reagent Quality: Impure or wet solvents/reagents.1. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, RuPhos).2. Increase reaction temperature in 10 °C increments. Consider using a higher-boiling solvent like dioxane or toluene.3. Use a more active precatalyst (e.g., a Buchwald G3 or G4 precatalyst).4. Ensure all solvents are anhydrous and reagents are thoroughly degassed.
Significant Side Product Formation 1. Protodeboronation (Suzuki): Boronic acid is replaced by hydrogen.[7]2. Homocoupling (Suzuki): Boronic acid couples with itself.3. Debromination: The starting material loses its bromine atom.1. Use a boronate ester (e.g., pinacol ester) instead of a boronic acid.[7] Use anhydrous conditions and a non-aqueous base if possible.2. Ensure the reaction is under a strict inert atmosphere (argon or nitrogen) to exclude oxygen.[7]3. Lower the reaction temperature or reduce the reaction time.
Reaction Stalls 1. Catalyst Degradation: The catalyst is not stable under the reaction conditions.2. Insoluble Base: The base is not sufficiently soluble or active.1. Increase catalyst loading slightly (e.g., from 2 mol% to 4 mol%).2. Use a more robust ligand system.3. Screen different bases. For Suzuki, K₃PO₄ and Cs₂CO₃ are often effective.[7] For Buchwald-Hartwig, NaOtBu or LHMDS are common choices.[10]

Catalyst System Performance Data

Disclaimer: The following data is collated from reactions on structurally analogous bromopyridine substrates and should be considered a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Coupling Partner Approx. Yield (%)
Pd(PPh₃)₄ (4) - K₃PO₄ (2) Dioxane/H₂O (4:1) 90 18 Phenylboronic acid 85[9]
Pd(PPh₃)₄ (4) - K₃PO₄ (2) Dioxane/H₂O (4:1) 90 18 4-Methoxyphenylboronic acid 88[9]

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | 12 | Arylboronic acids | >90 (Expected)[7] |

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Coupling Partner Approx. Yield (%)
Pd₂(dba)₃ (2) BINAP (3) NaOtBu (1.4) Toluene 80-100 8-16 Primary/Secondary Amines 75-98[11]

| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12-24 | Anilines | 80-95[12] |

Table 3: Representative Conditions for Sonogashira Coupling

Catalyst (mol%) Co-catalyst (mol%) Base (equiv) Solvent Temp (°C) Time (h) Coupling Partner Approx. Yield (%)
Pd(PPh₃)₄ (5) CuI (10) Et₃N (2) DMF 80 6-12 Terminal Alkynes 60-88[11]

| Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (2) | DMF | 100 | 3 | Terminal Alkynes | 85-96[13] |

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Add Substrate, Coupling Partner, & Base to a dry Schlenk flask inert 2. Evacuate & backfill flask with inert gas (3x) prep->inert cat 3. Add Catalyst & Ligand under positive gas flow inert->cat solv 4. Add degassed Solvent(s) via syringe cat->solv heat 5. Heat to desired temperature with vigorous stirring solv->heat monitor 6. Monitor progress by TLC/LC-MS heat->monitor cool 7. Cool to room temperature & quench reaction monitor->cool extract 8. Perform aqueous work-up & extract with organic solvent cool->extract purify 9. Dry, concentrate, & purify (e.g., column chromatography) extract->purify

Caption: General experimental workflow for cross-coupling reactions.

catalyst_selection cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation cluster_ligands Recommended Ligand Class start Desired Bond? suzuki Suzuki-Miyaura (Boronic Acid/Ester) start->suzuki C-C sonogashira Sonogashira (Terminal Alkyne) start->sonogashira C-C heck Heck (Alkene) start->heck C-C stille Stille (Organostannane) start->stille C-C buchwald Buchwald-Hartwig (Amine) start->buchwald C-N lig_simple Simple Phosphines (PPh₃, P(t-Bu)₃) suzuki->lig_simple Simple Substrates lig_buchwald Bulky Biarylphosphines (SPhos, XPhos, RuPhos) suzuki->lig_buchwald Hindered Substrates sonogashira->lig_simple heck->lig_simple stille->lig_simple buchwald->lig_buchwald lig_chelate Chelating Phosphines (dppf, Xantphos) buchwald->lig_chelate

Caption: Decision tree for selecting a cross-coupling reaction and ligand type.

side_reactions cluster_undesired Potential Side Reactions start This compound + Coupling Partner desired Desired Cross-Coupled Product start->desired   Pd Catalyst,   Ligand, Base debromination Debromination (H replaces Br) start->debromination High Temp / H-donor homocoupling Homocoupling (Partner couples with itself) start->homocoupling O₂ present protodeboronation Protodeboronation (H replaces B(OH)₂ on partner) start->protodeboronation Aqueous Base

Caption: Common side reactions in palladium-catalyzed cross-coupling.

Experimental Protocols

Safety Precaution: All cross-coupling reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases can be toxic, air-sensitive, and/or corrosive. Handle them under an inert atmosphere (Nitrogen or Argon) using appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an arylboronic acid.[9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (degassed, 4:1 v/v)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • To the Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point for the amination of this compound.[11]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • BINAP (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (degassed)

  • Oven-dried sealable reaction tube with a magnetic stir bar

Procedure:

  • To the reaction tube, add the NaOtBu base.

  • Seal the tube, then evacuate and backfill with argon.

  • Under a positive flow of argon, add Pd₂(dba)₃, BINAP, this compound, and the magnetic stir bar.

  • Add degassed anhydrous toluene, followed by the amine coupling partner via syringe.

  • Seal the tube tightly and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature. Carefully unseal the tube and quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Purification of 5-Bromo-2-ethoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Bromo-2-ethoxy-3-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, by-products from the synthesis, and degradation products. Depending on the synthetic route, potential impurities could include related pyridine derivatives or compounds with incomplete bromination or ethoxylation.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for crystalline organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.

Q3: How do I choose a suitable solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For brominated pyridine derivatives, a mixed solvent system, such as ethyl acetate with petroleum ether or hexanes, is often effective.[1] It is recommended to perform small-scale solubility tests with various solvents to find the optimal one for your product.

Q4: My compound is an oil and won't crystallize. What should I do?

A4: If your this compound product is an oil at room temperature, recrystallization is not a suitable purification method. In this scenario, you should consider purification by column chromatography or distillation under reduced pressure.[1]

Q5: What are the key parameters to consider for column chromatography?

A5: Key parameters for successful column chromatography include the choice of stationary phase (typically silica gel), the mobile phase (eluent), the column dimensions, and the loading technique. A good starting point for the eluent is a mixture of a non-polar solvent (like hexanes) and a slightly more polar solvent (like ethyl acetate), with the polarity gradually increased to elute the desired compound.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No crystals form upon cooling during recrystallization. The solution is too dilute.Concentrate the solution by evaporating some of the solvent and attempt to recrystallize again.[1]
The chosen solvent is too effective at dissolving the product, even at low temperatures.Select a solvent in which the product is less soluble, or use a mixed solvent system and add an "anti-solvent" to induce precipitation.[1]
Oily precipitate forms instead of crystals. The product's melting point is below the temperature of the solution.Ensure the solution is sufficiently cooled. If the product is a low-melting solid, consider cooling the solution in an ice bath or refrigerator.
Impurities are preventing crystal lattice formation.Attempt purification by column chromatography to remove the impurities before recrystallization.
Poor separation of spots on Thin Layer Chromatography (TLC) during column chromatography development. The solvent system is not optimal.Adjust the polarity of the eluent. If spots are too high (high Rf), decrease the polarity. If spots are too low (low Rf), increase the polarity.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Colored impurities are present in the final product after recrystallization. The impurities co-crystallized with the product.Consider treating the hot solution with a small amount of activated charcoal to adsorb the colored impurities before the hot filtration step.[1]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Conduct small-scale solubility tests to identify a suitable solvent or mixed-solvent system.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slower cooling rates generally lead to the formation of larger and purer crystals.[1] Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Pass the eluent through the column and collect fractions.

  • Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visual Guides

experimental_workflow cluster_recrystallization Recrystallization Workflow rec_start Crude Product rec_dissolve Dissolve in Hot Solvent rec_start->rec_dissolve rec_filter Hot Filtration (Optional) rec_dissolve->rec_filter rec_cool Cool to Crystallize rec_filter->rec_cool rec_collect Collect Crystals (Vacuum Filtration) rec_cool->rec_collect rec_wash Wash with Cold Solvent rec_collect->rec_wash rec_dry Dry Crystals rec_wash->rec_dry rec_end Pure Product rec_dry->rec_end

Caption: Workflow for the purification of this compound via recrystallization.

troubleshooting_logic start Purification Issue is_oily Is the product an oil? start->is_oily no_crystals No crystals forming? is_oily->no_crystals No use_chromatography Use Column Chromatography is_oily->use_chromatography Yes concentrate Concentrate Solution no_crystals->concentrate Yes poor_separation Poor TLC Separation? no_crystals->poor_separation No change_solvent Change Solvent concentrate->change_solvent adjust_polarity Adjust Eluent Polarity poor_separation->adjust_polarity Yes

Caption: A logical diagram for troubleshooting common purification issues.

References

Impact of solvent and base on the outcome of reactions with 5-Bromo-2-ethoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-ethoxy-3-methylpyridine. The following sections address common issues related to the impact of solvent and base on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with this compound is resulting in low or no yield. What are the likely causes?

Low or no product yield in cross-coupling reactions involving bromopyridines is a common challenge. The primary factors often involve the choice of solvent and base, catalyst activity, and reaction conditions. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition.[1][2]

Troubleshooting Steps:

  • Evaluate Catalyst System: Standard catalysts might be inefficient. Consider using specialized pre-catalysts and ligands designed for electron-rich or sterically hindered substrates.[1][3]

  • Optimize Solvent and Base Combination: The solvent must ensure all reactants are soluble, while the base is crucial for activating the coupling partner.[1] A screening of different solvents and bases is often necessary.

  • Ensure Inert Atmosphere: Oxygen can lead to side reactions like the homocoupling of boronic acids and decomposition of the catalyst.[1] It is critical to thoroughly degas solvents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).[1]

  • Check Reagent Quality: Ensure all reagents, including the solvent and base, are pure and anhydrous, as impurities can poison the catalyst.[2]

Q2: I am observing significant formation of side products. How can these be minimized?

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.

  • Homocoupling: This is often caused by the presence of oxygen.[1] Rigorous degassing of the reaction mixture is the most effective way to minimize this.[3]

  • Protodeboronation (in Suzuki reactions): This involves the replacement of the boronic acid group with a hydrogen atom and is more common with aqueous bases.[3] Using stable boronic esters (e.g., pinacol esters) or anhydrous conditions can mitigate this issue.[3]

  • Hydrodehalogenation: The bromo group on the starting material is replaced by a hydrogen atom. Ensure that your solvents are not a source of hydrides.[3][4] Lowering the reaction temperature and screening different ligands can also reduce this side reaction.[4]

Q3: How do I choose the right solvent for my reaction?

The choice of solvent is critical as it affects the solubility of reagents and the stability of the catalytic species.[4]

  • For Suzuki-Miyaura reactions, a mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used.[3][5] The ratio may need to be optimized.[3]

  • For Buchwald-Hartwig aminations, toluene and 1,4-dioxane are commonly effective solvents.[4] THF can also be used but may sometimes result in lower yields.[4]

  • For Sonogashira couplings, polar aprotic solvents like THF, acetonitrile (ACN), DMF, and DMSO generally provide good conversions.[6]

Q4: Which base should I select for my coupling reaction?

The base plays a crucial role in the catalytic cycle.

  • In Suzuki-Miyaura reactions, the base is essential for activating the boronic acid.[1] Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used.[2][7]

  • In Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) can lead to faster reactions.[4] For substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are recommended, though this might require higher temperatures or longer reaction times.[4]

  • In Sonogashira couplings, a wide variety of inorganic and organic bases can be effective. The choice can influence the reaction rate and yield.[6][8]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling
Potential CauseRecommended Solution
Ineffective Catalyst System For electron-rich substrates like substituted 2-ethoxypyridines, consider using bulky, electron-rich phosphine ligands.[3] Screen different palladium precursors and ligands.
Suboptimal Solvent/Base A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is common.[3] Optimize the solvent ratio for solubility. Screen bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[2][7]
Reagent Degradation Protodeboronation of the boronic acid can occur. Use a slight excess (1.1-1.2 equivalents) of the boronic acid or switch to more stable boronic esters.[2][3]
Catalyst Inhibition The pyridine nitrogen can inhibit the palladium catalyst.[2] Using bulky ligands can help shield the metal center.[2]
Issue 2: Poor Performance in Buchwald-Hartwig Amination
Potential CauseRecommended Solution
Inactive Catalyst Ensure the palladium precursor and ligand are of high quality and stored under an inert atmosphere. The active Pd(0) species is sensitive to oxygen.[4]
Inappropriate Base For base-sensitive substrates, strong bases like NaOtBu may cause degradation.[4] Screen weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[4]
Poor Reagent Solubility Screen alternative solvents such as dioxane or THF to improve the solubility of all reaction components.[4]
Side Reactions Hydrodehalogenation can be a significant side reaction.[4] Try lowering the reaction temperature or screening different phosphine ligands.[4]
Issue 3: Unsuccessful Sonogashira Coupling
Potential CauseRecommended Solution
Catalyst System Issues Sonogashira couplings often require a dual catalyst system of a palladium complex and a copper(I) salt (e.g., CuI).[2] Ensure both components are fresh and active.
Oxygen Contamination Alkyne homocoupling (Glaser coupling) is a common side reaction promoted by oxygen. Ensure the reaction is performed under strictly inert conditions.
Incorrect Solvent Polar aprotic solvents like THF, DMF, or DMSO are often effective.[6] Screen different solvents to find the optimal one for your specific substrates.
Inappropriate Base A variety of organic and inorganic bases can be used. The choice can significantly impact the reaction. Screen bases to find the most effective one.[6][8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: To an oven-dried flask, add the arylboronic acid (1.1-1.2 equivalents), the base (e.g., K₃PO₄, 2.0 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the phosphine ligand (if required).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Addition of Reagents: Add this compound (1.0 equivalent) followed by the degassed solvent system (e.g., 1,4-dioxane/water 4:1).[5]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by a suitable method, such as flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).[4]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Addition of Reagents: Add the base (e.g., NaOtBu, 1.2 equivalents), the amine (1.2 equivalents), this compound (1.0 equivalent), and the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.[4] Dry the organic layer, filter, and concentrate. Purify the crude product as needed.

Visualizations

troubleshooting_workflow start Low or No Product Yield catalyst Is the catalyst system active and appropriate? start->catalyst conditions Are the reaction conditions (temperature, time) optimal? catalyst->conditions Yes catalyst_sol Screen different Pd sources/ligands. Use a pre-catalyst. catalyst->catalyst_sol No reagents Are reagents and solvents pure and anhydrous? conditions->reagents Yes conditions_sol Increase temperature incrementally. Increase reaction time. conditions->conditions_sol No side_reactions Significant side reactions observed? reagents->side_reactions Yes reagents_sol Use anhydrous, degassed solvents. Purify starting materials. reagents->reagents_sol No side_reactions_sol_base Screen weaker or different bases. side_reactions->side_reactions_sol_base Yes side_reactions_sol_ligand Screen different phosphine ligands. side_reactions_sol_base->side_reactions_sol_ligand

Caption: Troubleshooting workflow for cross-coupling reactions.

suzuki_cycle cluster_main Catalytic Cycle cluster_issues Potential Issues pd0 Pd(0)L_n oa_complex Ar-Pd(II)(Br)L_n pd0->oa_complex Oxidative Addition (Ar-Br) product Ar-Ar' reductive_elimination_issue Ligand Choice is Critical pd0->reductive_elimination_issue transmetalation Ar-Pd(II)(Ar')L_n oa_complex->transmetalation Transmetalation (Ar'B(OR)₂, Base) oa_issue Catalyst inhibition by pyridine-N oa_complex->oa_issue transmetalation->pd0 Reductive Elimination transmetalation->product Product Release transmetalation_issue Base/Solvent Choice Affects Rate transmetalation->transmetalation_issue

Caption: Suzuki-Miyaura catalytic cycle with key influencing factors.

References

Minimizing byproduct formation in the synthesis of 5-Bromo-2-ethoxy-3-methylpyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Bromo-2-ethoxy-3-methylpyridine derivatives. This guide is designed to assist researchers, scientists, and drug development professionals in minimizing byproduct formation and optimizing their synthetic protocols. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental methodologies, and data presented in a clear, accessible format.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound and its derivatives.

Q1: My bromination of 2-ethoxy-3-methylpyridine is resulting in a mixture of isomers. How can I improve the regioselectivity for the 5-bromo product?

A1: Achieving high regioselectivity in the bromination of substituted pyridines is a common challenge. The ethoxy group at the 2-position and the methyl group at the 3-position are both activating and ortho-, para-directing. However, in the pyridine ring, the electronic effects and steric hindrance play a significant role. To favor the formation of the 5-bromo isomer, consider the following:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a good choice for regioselective bromination of activated pyridines.[1] Using a less reactive brominating agent can sometimes improve selectivity.

  • Solvent: The choice of solvent can influence the regioselectivity. For bromination with NBS, solvents like acetonitrile can be effective.[1]

  • Temperature: Lowering the reaction temperature can often enhance the selectivity of the reaction by favoring the thermodynamically more stable product.

  • Catalyst: While not always necessary for activated pyridines, the use of a mild Lewis acid catalyst could potentially influence the regioselectivity. However, this should be approached with caution as it can also lead to increased byproduct formation.

Q2: I am observing significant amounts of a di-brominated byproduct. What conditions can I adjust to minimize this?

A2: The formation of di-brominated byproducts is a common issue when the pyridine ring is activated by electron-donating groups like ethoxy and methyl. To minimize di-bromination, consider these adjustments:

  • Stoichiometry of the Brominating Agent: This is the most critical factor. Use a molar ratio of the brominating agent to the pyridine derivative of 1:1 or even slightly less (e.g., 0.95 equivalents of brominating agent).[2]

  • Slow Addition: Add the brominating agent portion-wise or as a dilute solution over a prolonged period. This helps to maintain a low concentration of the brominating agent in the reaction mixture at any given time, thus reducing the likelihood of a second bromination event on the already brominated product.

  • Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent further reaction.

Q3: My reaction is not going to completion, and I have a significant amount of unreacted 2-ethoxy-3-methylpyridine. What could be the issue?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Brominating Agent: Ensure you are using at least one full equivalent of the brominating agent. If you have concerns about di-bromination and are using a sub-stoichiometric amount, you may need to accept a lower conversion to maximize selectivity.

  • Reaction Temperature: The reaction may require gentle heating to proceed at a reasonable rate. If you are running the reaction at a very low temperature to improve selectivity, you may need to increase it slightly or allow for a longer reaction time.

  • Purity of Starting Material: Impurities in your 2-ethoxy-3-methylpyridine could be reacting with the brominating agent and quenching the reaction. Ensure your starting material is of high purity.

  • Moisture: N-halosuccinimide reagents can be sensitive to moisture. Ensure your reaction is carried out under anhydrous conditions.

Q4: How can I effectively purify the desired this compound from the reaction mixture?

A4: Purification of halogenated pyridines often involves a combination of techniques:

  • Aqueous Workup: After quenching the reaction, an aqueous workup with a reducing agent like sodium thiosulfate can remove any remaining bromine or N-halosuccinimide. A subsequent wash with a mild base can remove any acidic byproducts.

  • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective method for purification on a larger scale.[2]

  • Column Chromatography: For smaller scales or to achieve very high purity, silica gel column chromatography is the most common method. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis of brominated pyridine derivatives.

Table 1: Influence of Brominating Agent Stoichiometry on Byproduct Formation

Molar Ratio (Brominating Agent:Pyridine Derivative)Expected Yield of Monobrominated ProductExpected Formation of Di-brominated Byproducts
0.9 : 1Moderate to HighLow
1.0 : 1HighModerate
1.1 : 1HighModerate to High
1.5 : 1Lower (due to consumption for di-bromination)High

Data is generalized based on principles of electrophilic aromatic substitution.

Table 2: Comparison of Common Brominating Agents for Pyridine Derivatives

Brominating AgentTypical Reaction ConditionsSelectivityCommon Byproducts
N-Bromosuccinimide (NBS) Acetonitrile or CCl4, often with a radical initiator for side-chain bromination, but not for ring bromination.[3]Generally good for activated rings.[1]Succinimide, over-brominated products.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Can be used without an additional solvent, often at elevated temperatures (80-125°C).[2]Can be highly selective.[2]5,5-dimethylhydantoin, over-brominated products.
Bromine (Br2) Often requires a strong acid like oleum and high temperatures.[2]Can lead to mixtures of isomers and di-brominated products.[2]HBr, various isomeric and poly-brominated pyridines.

Detailed Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound. Researchers should optimize the specific conditions based on their experimental setup and analytical monitoring.

Synthesis of 2-ethoxy-3-methylpyridine (Starting Material)

Bromination of 2-ethoxy-3-methylpyridine

  • Reagents and Equipment:

    • 2-ethoxy-3-methylpyridine

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (anhydrous)

    • Round-bottom flask with a magnetic stirrer

    • Dropping funnel

    • Inert atmosphere (Nitrogen or Argon)

    • TLC plates and developing chamber

    • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography column)

  • Procedure:

    • Dissolve 2-ethoxy-3-methylpyridine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in anhydrous acetonitrile.

    • Add the NBS solution dropwise to the cooled solution of the pyridine derivative over a period of 30-60 minutes.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Visualizations

The following diagrams illustrate key aspects of the synthesis and troubleshooting process.

experimental_workflow cluster_synthesis Synthesis start Start: 2-ethoxy-3-methylpyridine reaction Bromination with NBS in Acetonitrile at 0°C start->reaction workup Aqueous Workup (Sodium Thiosulfate) reaction->workup purification Purification (Column Chromatography) workup->purification product Product: this compound purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_byproducts cluster_isomers Isomeric Byproducts cluster_dibromo Di-brominated Byproducts issue High Byproduct Formation isomer_cause Poor Regioselectivity issue->isomer_cause dibromo_cause Over-bromination issue->dibromo_cause isomer_solution - Lower reaction temperature - Change solvent - Use milder brominating agent isomer_cause->isomer_solution dibromo_solution - Use < 1 eq. of brominating agent - Slow, portion-wise addition - Monitor reaction closely dibromo_cause->dibromo_solution

Caption: A troubleshooting guide for addressing common byproduct formation issues.

signaling_pathway Directing Effects in Electrophilic Bromination pyridine 2-ethoxy-3-methylpyridine ethoxy 2-Ethoxy Group (Ortho, Para-directing) pyridine->ethoxy methyl 3-Methyl Group (Ortho, Para-directing) pyridine->methyl position5 Position 5 (Para to Ethoxy, Ortho to Methyl) ethoxy->position5 Activates methyl->position5 Activates bromination Bromination position5->bromination Favored site of attack product This compound bromination->product

Caption: The directing effects of substituents influencing the regioselectivity of bromination.

References

Challenges in the scale-up of 5-Bromo-2-ethoxy-3-methylpyridine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 5-Bromo-2-ethoxy-3-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound suitable for scale-up?

A plausible and scalable synthetic route starts from 2-chloro-3-methylpyridine. The process involves two main steps: a nucleophilic substitution to introduce the ethoxy group, followed by electrophilic bromination.

Q2: What are the primary challenges encountered during the scale-up of the ethoxylation step?

The primary challenges include managing the reaction exotherm, ensuring the complete exclusion of water to prevent side reactions, and handling sodium ethoxide, which is moisture-sensitive and corrosive. Inadequate temperature control can lead to impurities and reduced yield.

Q3: How can I control the regioselectivity of the bromination to favor the 5-position?

The ethoxy group at the 2-position and the methyl group at the 3-position are both ortho-, para-directing. The 5-position is para to the strongly activating ethoxy group, making it the most likely position for electrophilic substitution. To ensure high selectivity, it is crucial to control the reaction temperature and the rate of addition of the brominating agent to prevent over-bromination or substitution at other positions.

Q4: What are the typical impurities I should expect, and how can they be minimized?

Common impurities include the starting material (2-ethoxy-3-methylpyridine), di-brominated byproducts, and potentially isomeric monobrominated products. To minimize these, precise control of stoichiometry of the brominating agent is essential. Using a less reactive brominating agent like N-Bromosuccinimide (NBS) can also offer better control over the reaction compared to liquid bromine.[1] Post-reaction, a carefully designed crystallization process is often necessary for purification at scale.[2]

Troubleshooting Guide

Problem IDIssuePotential CausesRecommended Solutions
ETH-001 Low yield in ethoxylation step - Incomplete reaction due to insufficient sodium ethoxide.- Presence of moisture, leading to the formation of 2-hydroxy-3-methylpyridine.- Inefficient mixing in the reactor.- Ensure accurate stoichiometry of sodium ethoxide.- Use anhydrous ethanol and ensure all equipment is thoroughly dried.- Optimize stirrer speed and design for the reactor volume.
ETH-002 Exothermic runaway during ethoxylation - Too rapid addition of reagents.- Inadequate cooling capacity for the reactor size.- Implement a controlled, slow addition of the reagents.- Ensure the cooling system is robust and can handle the heat generated by the reaction.
BRO-001 Low yield in bromination step - Incomplete reaction.- Product loss during work-up and purification.- Monitor reaction progress using TLC or HPLC to ensure completion.- Optimize extraction and crystallization procedures to minimize losses.
BRO-002 Formation of di-brominated byproducts - Excess of brominating agent.- Localized high concentrations of the brominating agent.- Carefully control the stoichiometry of the brominating agent (e.g., Br₂ or NBS).- Add the agent portion-wise or as a dilute solution.[2]
PUR-001 Difficulty in purifying the final product - Presence of closely boiling isomers or byproducts.- Inefficient crystallization.- Analyze the crude product to identify impurities and adjust reaction conditions accordingly.- Screen different solvents and temperature profiles for recrystallization to improve purity. Column chromatography may be impractical for large quantities.

Experimental Protocols

Step 1: Synthesis of 2-ethoxy-3-methylpyridine (Illustrative Protocol)
  • Reagents and Equipment:

    • 2-chloro-3-methylpyridine

    • Sodium ethoxide

    • Anhydrous ethanol

    • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe.

  • Procedure:

    • Charge the reactor with anhydrous ethanol under an inert nitrogen atmosphere.

    • Carefully add sodium ethoxide to the ethanol and stir until fully dissolved.

    • Slowly add 2-chloro-3-methylpyridine to the sodium ethoxide solution, maintaining the temperature below 60°C.

    • After the addition is complete, heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours.

    • Monitor the reaction by TLC or GC until the starting material is consumed.

    • Cool the reaction mixture and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-ethoxy-3-methylpyridine.

Step 2: Synthesis of this compound (Illustrative Protocol)
  • Reagents and Equipment:

    • 2-ethoxy-3-methylpyridine

    • N-Bromosuccinimide (NBS)

    • Acetonitrile

    • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe.

  • Procedure:

    • Charge the reactor with 2-ethoxy-3-methylpyridine and acetonitrile under a nitrogen atmosphere.

    • Cool the solution to 0-5°C using a chiller.

    • Add NBS in portions over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 8-12 hours.

    • Monitor the reaction by TLC or HPLC.

    • Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).

Visualizations

Synthesis_Pathway Synthesis of this compound A 2-Chloro-3-methylpyridine B 2-Ethoxy-3-methylpyridine A->B Sodium Ethoxide, Ethanol, Reflux C This compound B->C N-Bromosuccinimide (NBS), Acetonitrile, 0°C to RT

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Scale-Up Issues Start Scale-Up Issue Identified (e.g., Low Yield, Impurities) IdentifyStep Identify Reaction Step (Ethoxylation, Bromination, Purification) Start->IdentifyStep AnalyzeParams Analyze Key Parameters (Temp, Stoichiometry, Mixing, Purity) IdentifyStep->AnalyzeParams ConsultData Consult Historical Data & Troubleshooting Guide AnalyzeParams->ConsultData Hypothesize Formulate Hypothesis for Root Cause ConsultData->Hypothesize SmallScaleTest Design & Conduct Small-Scale Test Hypothesize->SmallScaleTest EvaluateResults Evaluate Results of Test SmallScaleTest->EvaluateResults EvaluateResults->Hypothesize Unsuccessful ImplementChange Implement Corrective Action at Scale EvaluateResults->ImplementChange Successful Monitor Monitor Performance of Scaled-Up Batch ImplementChange->Monitor

Caption: General workflow for troubleshooting scale-up issues.

References

Validation & Comparative

Comparative NMR Analysis of 5-Bromo-2-ethoxy-3-methylpyridine and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic Chemistry and Drug Discovery

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2-ethoxy-3-methylpyridine and its structural analogs. Due to the absence of publicly available experimental NMR data for this compound, this guide presents predicted spectral data based on established substituent effects on the pyridine ring, supported by experimental data from closely related compounds. This analysis is intended to assist researchers in the identification and characterization of novel substituted pyridine derivatives.

Predicted and Experimental NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, alongside experimental data for structurally related analogs. These analogs provide a basis for understanding the influence of various substituents on the pyridine ring's electronic environment.

Table 1: ¹H NMR Data (Predicted and Experimental) in CDCl₃

CompoundH-4 (ppm)H-6 (ppm)-OCH₂CH₃ (ppm)-OCH₂CH₃ (ppm)-CH₃ (ppm)Other (ppm)
This compound (Predicted) ~7.6~8.1~4.3 (q)~1.4 (t)~2.3 (s)
2-Ethoxy-3-methylpyridine7.44 (dd)8.05 (dd)4.34 (q)1.39 (t)2.24 (s)6.99 (dd, H-5)
5-Chloro-2-ethoxy-3-methylpyridine7.58 (d)8.03 (d)4.35 (q)1.40 (t)2.29 (s)
5-Bromo-2-methoxypyridine7.62 (dd)8.19 (d)---3.92 (s, -OCH₃)

Table 2: ¹³C NMR Data (Predicted and Experimental) in CDCl₃

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)-OCH₂CH₃ (ppm)-OCH₂CH₃ (ppm)-CH₃ (ppm)
This compound (Predicted) ~162~125~142~110~148~62~15~16
2-Ethoxy-3-methylpyridine162.8123.7138.1121.2145.961.314.816.2
5-Chloro-2-ethoxy-3-methylpyridine161.7124.8139.5118.4146.361.914.716.0
5-Bromo-2-methoxypyridine163.1112.1142.1115.5148.8---

Experimental Protocols

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of substituted pyridines, which can be adapted for this compound.

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Instrument Parameters:

  • Spectrometer: Bruker Avance III HD 400 MHz (or equivalent)

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16-32

    • Spectral Width: 16 ppm

    • Acquisition Time: ~2-4 seconds

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024 or more, depending on sample concentration

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

Data Processing:

The Free Induction Decay (FID) will be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts will be referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Structural Elucidation and Comparative Analysis

The predicted NMR data for this compound is derived from the additive effects of its substituents on the pyridine core.

Caption: Molecular structure of this compound.

¹H NMR Analysis:

  • Aromatic Protons: The pyridine ring of this compound has two aromatic protons. The proton at the C-6 position is expected to be the most downfield-shifted due to its proximity to the electronegative nitrogen atom. The bromine atom at C-5 will further deshield the proton at C-6 and also the proton at C-4. The ethoxy group at C-2, being an electron-donating group, will have a shielding effect, particularly on the C-6 proton.

  • Ethoxy Group: The ethoxy group will exhibit a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, with a typical coupling constant of around 7 Hz.

  • Methyl Group: The methyl group at C-3 will appear as a singlet.

¹³C NMR Analysis:

  • Aromatic Carbons: The chemical shifts of the pyridine ring carbons are significantly influenced by the substituents. The C-2 carbon, attached to the electronegative oxygen of the ethoxy group, will be the most downfield-shifted. The C-5 carbon, bonded to the bromine atom, will also be significantly downfield-shifted due to the halogen's inductive effect. The C-3 carbon, bearing the methyl group, will be shielded compared to an unsubstituted position.

  • Substituent Carbons: The carbons of the ethoxy and methyl groups will appear in the aliphatic region of the spectrum.

Comparison with Analogs:

  • Effect of Bromine: Comparing the predicted data for this compound with the experimental data for 2-ethoxy-3-methylpyridine, the introduction of the bromine atom at the C-5 position is expected to cause a downfield shift for the C-4, C-5, and C-6 carbons and the H-4 and H-6 protons due to its electron-withdrawing inductive effect.

  • Effect of Halogen: A comparison with 5-chloro-2-ethoxy-3-methylpyridine would show a similar deshielding effect from the halogen, though bromine's effect is generally slightly larger than chlorine's.

  • Ethoxy vs. Methoxy: The ethoxy group in the target molecule will show characteristic methylene and methyl signals in both ¹H and ¹³C NMR, which would be absent in a methoxy analog like 5-bromo-2-methoxypyridine, replaced by a single methoxy singlet. The electronic effects of ethoxy and methoxy groups are very similar.

This comparative guide, based on established principles of NMR spectroscopy and data from analogous structures, provides a robust framework for the spectral analysis and characterization of this compound. Researchers can utilize this information to aid in the confirmation of their synthetic products and to understand the electronic properties of this and related substituted pyridine compounds.

Mass Spectrometry Unveiled: A Comparative Analysis of 5-Bromo-2-ethoxy-3-methylpyridine and its Isomeric Alternative

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mass spectral characteristics of 5-Bromo-2-ethoxy-3-methylpyridine, offering a comparative perspective against its structural isomer, 2-Bromo-5-ethoxypyridine. This guide provides researchers, scientists, and drug development professionals with essential data for the identification and characterization of these compounds.

This technical guide presents a detailed analysis of the mass spectrometry data for this compound, a compound of interest in various research and development sectors. Due to the limited availability of a complete experimental mass spectrum for this specific molecule in public databases, this guide provides a predicted fragmentation pattern based on established principles of mass spectrometry. This predicted data is then compared with the known mass spectral behavior of its isomer, 2-Bromo-5-ethoxypyridine, to highlight the subtle yet significant differences that arise from the positional variation of the substituent groups on the pyridine ring.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak and several key fragment ions resulting from the cleavage of its functional groups. The presence of a bromine atom will result in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass-to-charge units (M+ and M+2).

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) and Proposed Structures
This compound 215/217186/188 : [M - C2H5]+, Loss of ethyl group172/174 : [M - C2H5O]+, Loss of ethoxy group136 : [M - Br]+, Loss of bromine radical108 : [M - Br - C2H4]+, Loss of bromine and ethene92 : [M - Br - C2H5O]+, Loss of bromine and ethoxy group
2-Bromo-5-ethoxypyridine 201/203172/174 : [M - C2H5]+, Loss of ethyl group158/160 : [M - C2H5O]+, Loss of ethoxy group122 : [M - Br]+, Loss of bromine radical94 : [M - Br - C2H4]+, Loss of bromine and ethene

Experimental Protocols

The following is a standard protocol for the analysis of this compound and similar compounds using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source is utilized.

Sample Preparation:

  • A stock solution of the analyte is prepared by dissolving 1 mg of the compound in 1 mL of a volatile organic solvent such as methanol or dichloromethane.

  • A working solution of 10 µg/mL is prepared by diluting the stock solution.

  • The sample is then transferred to a 2 mL autosampler vial for analysis.

Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

  • Scan Rate: 2 scans/second.

Data Analysis: The acquired mass spectra are processed using the instrument's software. The identification of the compound is based on the retention time and the fragmentation pattern of the mass spectrum.

Logical Workflow for Mass Spectral Analysis

The following diagram illustrates the logical workflow for the analysis and interpretation of the mass spectrometry data.

Mass_Spec_Workflow Mass Spectrometry Data Analysis Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Interpretation Sample Sample Acquisition Dissolution Dissolution in Volatile Solvent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Injection Sample Injection Dilution->Injection Introduce Sample Separation Chromatographic Separation (GC) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (MS) Ionization->Mass_Analysis Total_Ion_Chromatogram Total Ion Chromatogram (TIC) Mass_Analysis->Total_Ion_Chromatogram Generate Data Mass_Spectrum Mass Spectrum Acquisition Total_Ion_Chromatogram->Mass_Spectrum Molecular_Ion Identify Molecular Ion (M+) Mass_Spectrum->Molecular_Ion Fragmentation_Analysis Analyze Fragmentation Pattern Molecular_Ion->Fragmentation_Analysis Structure_Elucidation Structural Elucidation Fragmentation_Analysis->Structure_Elucidation

Caption: Workflow for GC-MS analysis of small molecules.

Comparative Fragmentation Pathways

The fragmentation of this compound upon electron ionization is predicted to follow several key pathways, primarily dictated by the lability of the bonds associated with the ethoxy and bromo substituents. The initial ionization event will likely remove an electron from the nitrogen or oxygen atom, forming the molecular ion.

The primary fragmentation pathways for this compound are visualized below.

fragmentation_pathway Predicted Fragmentation of this compound cluster_frags M [C8H10BrNO]+• m/z 215/217 F1 [C6H5BrNO]+• m/z 186/188 M->F1 - C2H5• F2 [C6H4BrN]+• m/z 172/174 M->F2 - C2H5O• F3 [C8H10NO]+• m/z 136 M->F3 - Br• F4 [C6H6N]+• m/z 108 F3->F4 - C2H4 F5 [C6H5N]+• m/z 92 F3->F5 - C2H5O•

Caption: Key fragmentation pathways of the target molecule.

In contrast, the fragmentation of 2-Bromo-5-ethoxypyridine would exhibit a different pattern due to the altered substitution on the pyridine ring. The absence of the methyl group and the different positioning of the ethoxy and bromo groups would lead to fragment ions with different mass-to-charge ratios, allowing for the clear differentiation of these two isomers.

This guide provides a foundational understanding of the expected mass spectral behavior of this compound. Experimental verification of these predictions is crucial for definitive structural confirmation and for building a comprehensive library of mass spectral data for this and related compounds.

A Comparative Guide to the Reactivity of 5-Bromo-2-ethoxy-3-methylpyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 5-Bromo-2-ethoxy-3-methylpyridine with other brominated pyridines in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. The selection of the appropriate brominated pyridine is crucial in drug discovery and development for the efficient synthesis of complex molecules. This document summarizes available quantitative data, provides detailed experimental protocols, and visualizes reaction workflows and influencing factors to aid in experimental design.

Factors Influencing the Reactivity of Brominated Pyridines

The reactivity of brominated pyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the electronic and steric environment of the carbon-bromine bond. The electron-withdrawing nature of the pyridine nitrogen atom generally enhances the reactivity of the C-Br bond towards oxidative addition, a critical step in the catalytic cycle. However, the position of the bromine atom and the electronic properties of other substituents on the ring can significantly modulate this reactivity.

Electronic Effects: Electron-donating groups (EDGs) like alkoxy and alkyl groups, such as the ethoxy and methyl groups in this compound, increase the electron density on the pyridine ring. This can make the oxidative addition of the palladium catalyst to the C-Br bond slower compared to unsubstituted or electron-deficient bromopyridines. Conversely, electron-withdrawing groups (EWGs) enhance reactivity.

Steric Effects: Substituents ortho to the bromine atom can sterically hinder the approach of the palladium catalyst, thereby decreasing the reaction rate. In this compound, the bromine is at the 5-position, which is not directly adjacent to the bulky ethoxy or methyl groups, suggesting that steric hindrance at the reaction site is minimal.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of bromopyridines in this reaction is influenced by the electronic properties of the pyridine ring. While direct comparative data for this compound is limited, data for the structurally similar 5-bromo-2-methylpyridin-3-amine suggests that these electron-rich pyridines can effectively participate in Suzuki couplings to produce biaryl compounds in good yields[1][2][3].

Brominated PyridineArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-2-methylpyridin-3-amine Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1585[1][2]
5-Bromo-2-methylpyridin-3-amine 4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1582[1][2]
5-Bromo-2-methylpyridin-3-amine 4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1588[1][2]
3-Amino-5-bromopyridine Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O80-9012-24High[4]
5-Bromonicotinic Acid Phenylboronic acidPd(PPh₃)₄K₂CO₃DMF1001695[5]

Based on these analogous reactions, this compound is expected to demonstrate good reactivity in Suzuki-Miyaura coupling, likely providing high yields of the corresponding 5-aryl-2-ethoxy-3-methylpyridine derivatives. The electron-donating ethoxy and methyl groups may necessitate slightly longer reaction times or higher catalyst loadings compared to more electron-deficient bromopyridines.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. The reactivity of bromopyridines in this transformation is sensitive to the choice of catalyst, ligand, and base[6][7][8]. For electron-rich substrates like this compound, the use of bulky, electron-rich phosphine ligands is often crucial to promote efficient catalytic turnover[6].

Brominated PyridineAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromopyridine Volatile secondary aminesPd(OAc)₂ / dpppNaOtBuToluene801455-98[7][9]
5-Bromo-N-phenylpyridin-3-amine AnilinePd₂(dba)₃ / BINAPNaOtBuToluene100-11012-24High[10]
Bromobenzene Carbazole[Pd(allyl)Cl]₂ / TrixiePhost-BuOLiToluene10024>90[11]
2-Bromo-6-methylpyridine (+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] / (±)-BINAPNaOtBuToluene80460

Given the electronic similarity to other substituted bromopyridines that undergo efficient Buchwald-Hartwig amination, this compound is expected to be a viable substrate for this transformation. The choice of a suitable bulky phosphine ligand will be critical to overcome potential catalyst inhibition by the pyridine nitrogen.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl halide. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst[12]. The reactivity of bromopyridines in this reaction is generally good, though electron-rich systems might require slightly more forcing conditions.

Brominated PyridineAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridines Various terminal alkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96[12]
6-Bromo-3-fluoro-2-cyanopyridine Various terminal alkynesPd(PPh₃)₄ / CuIEt₃NTHFRT1643-97
5-Bromo-N-phenylpyridin-3-amine PhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF1003High[13]
2-Bromopyridine 2-Methyl-3-butyn-2-olNS-MCM-41-Pd--90399[14]

The successful Sonogashira coupling of various aminobromopyridines with high yields suggests that this compound would also be a suitable substrate for this reaction, leading to the formation of 5-alkynyl-2-ethoxy-3-methylpyridines.

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Suzuki-Miyaura Coupling Protocol

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine[1][2].

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a dry round-bottom flask or reaction vial, add this compound, the arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the bromopyridine).

  • Stir the reaction mixture at 85-95 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol is a general procedure for the amination of bromopyridines[10][15].

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or another suitable bulky phosphine ligand (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the amine, sodium tert-butoxide, the phosphine ligand, and the palladium source.

  • Add anhydrous toluene via syringe.

  • Degas the reaction mixture by subjecting it to three cycles of vacuum-backfill with the inert gas.

  • Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling Protocol

This protocol is based on general procedures for the Sonogashira coupling of bromopyridines[12][13].

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (0.025 equiv) or another suitable palladium source

  • Triphenylphosphine (PPh₃) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, triphenylphosphine, and copper(I) iodide.

  • Add anhydrous DMF and triethylamine.

  • Stir the mixture for a few minutes, then add this compound and the terminal alkyne.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow reagents 1. Reagent Preparation (Bromopyridine, Coupling Partner, Catalyst, Base, Solvent) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup reaction 3. Reaction (Heating & Stirring) setup->reaction monitoring 4. Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 5. Work-up (Quenching, Extraction) monitoring->workup Complete purification 6. Purification (Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Reactivity_Factors reactivity Reactivity of Bromopyridine electronic Electronic Effects reactivity->electronic steric Steric Effects reactivity->steric position Position of Bromine reactivity->position edg Electron-Donating Groups (EDG) (e.g., -OR, -Alkyl) Decreased Reactivity electronic->edg ewg Electron-Withdrawing Groups (EWG) (e.g., -NO₂, -CN) Increased Reactivity electronic->ewg ortho_sub Ortho-substituents Steric Hindrance Decreased Reactivity steric->ortho_sub meta_para_sub Meta/Para-substituents Minimal Steric Effect steric->meta_para_sub pos_2_4 2- or 4-Bromo (Activated by N) Increased Reactivity position->pos_2_4 pos_3_5 3- or 5-Bromo (Less Activated) Moderate Reactivity position->pos_3_5

Caption: Key factors influencing the reactivity of brominated pyridines.

References

In-depth Analysis of 5-Bromo-2-ethoxy-3-methylpyridine Derivatives Reveals Limited Publicly Available Biological Activity Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant scarcity of publicly available data on the biological activities of 5-Bromo-2-ethoxy-3-methylpyridine and its derivatives. Despite extensive searches of chemical and biological databases, no specific studies detailing the antimicrobial, anticancer, or other pharmacological properties of this particular class of compounds could be identified. This suggests that this specific scaffold may be a novel area of research with limited exploration to date.

While research into the biological activities of pyridine derivatives is a robust and ever-expanding field, with numerous studies highlighting their potential as therapeutic agents, the specific substitution pattern of a bromo group at the 5-position, an ethoxy group at the 2-position, and a methyl group at the 3-position appears to be underexplored.

For researchers and drug development professionals interested in the broader landscape of pyridine derivatives, significant data is available for related structural classes. For instance, extensive research has been conducted on various substituted pyridines, including those with halogen and alkoxy moieties, which have demonstrated a wide range of biological effects.

Related Research on Pyridine Derivatives:

While direct data on this compound derivatives is unavailable, a study on derivatives of a structurally similar compound, 5-bromo-2-methylpyridin-3-amine , has shown interesting biological activities. These derivatives were synthesized and evaluated for their anti-thrombolytic and biofilm inhibition properties. In particular, certain derivatives exhibited significant activity against clot formation in human blood and potent inhibition of Escherichia coli biofilms.[1] This suggests that the 5-bromopyridine scaffold can be a valuable starting point for the development of new therapeutic agents.

Another area of related research involves the use of 2-chloro-6-ethoxy-4-acetylpyridine as a precursor for synthesizing various heterocyclic compounds with antimicrobial properties.[2][3] This highlights the utility of the 2-ethoxypyridine moiety in medicinal chemistry for generating compounds with potential antibacterial and antifungal activities.

Future Directions:

The absence of data on this compound derivatives presents a clear opportunity for new avenues of research. Synthetic chemists could focus on developing efficient routes to synthesize this novel scaffold and its analogues. Subsequently, these new compounds could be screened for a variety of biological activities, including but not limited to:

  • Antimicrobial Activity: Against a panel of pathogenic bacteria and fungi.

  • Anticancer Activity: Against various cancer cell lines to determine their cytotoxic and antiproliferative effects.

  • Enzyme Inhibition: Targeting specific enzymes implicated in disease pathways.

Such exploratory studies would be crucial in determining the potential of this currently uninvestigated class of pyridine derivatives as a source of new lead compounds for drug discovery.

Due to the lack of specific experimental data for this compound derivatives, a comparative guide with quantitative data, detailed experimental protocols, and visualizations as requested cannot be constructed at this time. Researchers are encouraged to consider this data gap as a potential area for novel investigation.

References

A comparative study of different catalysts for Suzuki coupling of 5-Bromo-2-ethoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds that are crucial for the development of pharmaceuticals and functional materials. The coupling of 5-Bromo-2-ethoxy-3-methylpyridine with various boronic acids is a key transformation in the synthesis of a range of biologically active molecules. The success of this reaction is highly dependent on the selection of an appropriate palladium catalyst system. This guide provides an objective comparison of the performance of different catalysts, supported by experimental data from structurally analogous substrates, to assist researchers in selecting the optimal catalytic system.

Performance Comparison of Catalytic Systems

The choice of catalyst and ligand is critical for overcoming the challenges associated with the Suzuki coupling of electron-rich and potentially coordinating pyridine substrates. Below is a summary of the performance of different palladium-based catalytic systems in the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine, a close structural analog of this compound. This data serves as a strong indicator of the expected performance for the target substrate.[1][2][3][4]

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)
System 1: Traditional Phosphine Ligand
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methylphenylboronic acid82
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid88
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Chlorophenylboronic acid78
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Fluorophenylboronic acid80
System 2: Buchwald Ligand
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High
System 3: N-Heterocyclic Carbene (NHC) Ligand
PEPPSI-iPrNHCK₂CO₃Dioxane/H₂OPhenylboronic acidExpected High
System 4: Ligand-Free
Pd(OAc)₂NoneK₂CO₃Isopropanol/H₂OPhenylboronic acidVariable

Note: The data for System 1 is derived from the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine.[2][4] The expected performance for Systems 2, 3, and 4 is based on the generally high efficiency of these systems for challenging heteroaryl couplings.[5][6][7]

Experimental Protocols

Detailed methodologies for the catalyst systems are provided below. These protocols are adapted from established procedures for structurally similar substrates.[1][2][3]

Protocol 1: Using Pd(PPh₃)₄ (System 1)

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine.[2][3][4]

  • Reagents and Materials:

    • This compound (1.0 equivalent)

    • Arylboronic acid (1.2 equivalents)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

    • Potassium phosphate (K₃PO₄) (2.0 equivalents)

    • 1,4-Dioxane (anhydrous)

    • Water (degassed)

    • Schlenk flask or reaction vial

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Under the inert atmosphere, add Pd(PPh₃)₄ (0.05 eq).

    • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).

    • Stir the reaction mixture at 85-95 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Using a Buchwald Ligand (System 2)

This is a general protocol for the Suzuki-Miyaura coupling of challenging aryl bromides using a Buchwald ligand.[1]

  • Reagents and Materials:

    • This compound (1.0 equivalent)

    • Arylboronic acid (1.5 equivalents)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)

    • SPhos (0.04 equivalents)

    • Potassium phosphate (K₃PO₄) (3.0 equivalents)

    • Toluene (degassed)

    • Water (degassed)

    • Schlenk flask

    • Magnetic stirrer and stir bar

    • Oil bath

    • Inert atmosphere (Argon)

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with argon three times.

    • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

    • Stir the mixture at room temperature or heat as necessary (e.g., 80-100 °C). Monitor the reaction progress.

    • Follow a similar work-up and purification procedure as described in Protocol 1.

Catalytic Cycle and Experimental Workflow

To further understand the process, the following diagrams illustrate the general catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 Boronate R²-B(OR)₃⁻ Boronate->Transmetal Base Base Base->Boronate BoronicAcid R²-B(OH)₂ BoronicAcid->Base RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration of Catalyst Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

A Comparative Guide to the Structural Analysis of 5-Bromo-2-ethoxy-3-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of X-ray crystal structure analysis for elucidating the three-dimensional atomic arrangement of 5-bromo-2-ethoxy-3-methylpyridine derivatives. While a specific crystal structure for this compound was not found in the available literature, this guide leverages data from closely related bromo-pyridine derivatives to offer a valuable comparison of crystallographic parameters. Furthermore, it contrasts the capabilities of single-crystal X-ray diffraction with other common analytical techniques used in the characterization of these compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the synthesis and characterization of novel chemical entities.

Comparative Crystallographic Data of Bromo-Pyridine Derivatives

The following table summarizes key crystallographic data for several bromo-pyridine derivatives, providing a basis for comparison and understanding the structural variations that can arise from different substitution patterns on the pyridine ring.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
5-Bromo-2-methylpyridine N-oxideC₆H₆BrNOMonoclinicP2₁/n7.3060(15)11.351(2)8.4950(17)90111.01(3)90657.7(3)4[1]
5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridineC₁₂H₉BrFNOMonoclinicP2₁/c3.9376(4)20.999(3)13.2700(15)9095.035(7)901093.0(2)4[2]
2-Bromo-5-methylpyridineC₆H₆BrNOrthorhombicPnma15.639(3)7.5504(15)5.9034(12)909090696.5(2)4[3]

Comparison of Analytical Techniques for Structural Elucidation

The selection of an appropriate analytical technique is crucial for the unambiguous characterization of newly synthesized compounds. While X-ray crystallography provides definitive structural information, other spectroscopic methods offer complementary data.

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesKey Limitations
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and packing in the solid state.High-quality single crystal (typically 0.1-0.5 mm).LowProvides unambiguous and complete structural determination.Crystal growth can be a significant bottleneck.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, and through-space correlations (NOE).Soluble sample (mg scale).HighExcellent for determining the constitution of a molecule in solution.Does not provide information on solid-state packing or precise bond lengths/angles.
Infrared (IR) Spectroscopy Presence of specific functional groups.Solid or liquid sample (µg to mg scale).HighQuick and simple method for functional group identification.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS).Small sample amount (µg to ng scale).HighHighly sensitive and provides accurate molecular weight.Does not provide information on the connectivity or stereochemistry of the molecule.

Experimental Protocols

Single-Crystal X-ray Diffraction

The general procedure for single-crystal X-ray diffraction analysis involves the following key steps, as adapted from the methodologies described for related bromo-pyridine derivatives[1][2][3]:

  • Crystal Growth: High-quality single crystals of the target compound are typically grown by slow evaporation of a saturated solution. Common solvents include methanol, ethanol, or mixtures like ethanol/water.[1][3]

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is kept at a constant temperature (e.g., 294 K or 296 K) and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).[1][2] The diffraction data are collected as a series of frames at different crystal orientations.

  • Data Reduction and Structure Solution: The collected data are processed to yield a set of unique reflections. The crystal structure is then solved using direct methods and refined by full-matrix least-squares procedures.[4] Programs such as SHELXS97 and SHELXL97 are commonly used for structure solution and refinement.

  • Structure Refinement: Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.[1][2] The final refinement results in the complete 3D structure, including atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure of molecules in solution. For pyridine derivatives, ¹H and ¹³C NMR are routinely used.

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the spectra are acquired.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to determine the connectivity of atoms in the molecule. For example, in the ¹H-NMR spectrum of N-[5-(3,5-Dimethylphenyl)-2-methylpyridine-3-yl]acetamide, distinct signals were observed for the pyridine protons, aromatic protons, and methyl groups.[5]

Workflow for X-ray Crystal Structure Analysis

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.

XRay_Workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal Crystal Growth cluster_data X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Pyridine Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Slow Evaporation of Solvent Purification->Crystal_Growth Data_Collection Data Collection on Diffractometer Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation Final_Structure Final Crystal Structure (CIF File) Validation->Final_Structure

Caption: Workflow of single-crystal X-ray analysis.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 5-Bromo-2-ethoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 5-Bromo-2-ethoxy-3-methylpyridine, a key building block in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents a comparative analysis of the two techniques, and provides supporting data to aid in method selection.

Introduction to Analytical Strategies

The selection of an appropriate analytical technique for purity assessment depends on the physicochemical properties of the analyte and the potential impurities. This compound is a substituted pyridine with a moderate polarity and volatility. Both HPLC and GC-MS are powerful chromatographic techniques capable of separating and quantifying this compound from its impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile. Reversed-phase HPLC, in particular, is well-suited for separating compounds based on their hydrophobicity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds. The mass spectrometer provides structural information, aiding in the identification of unknown impurities.

Potential Impurities in this compound

A comprehensive purity analysis requires consideration of potential process-related impurities and degradation products. Based on common synthetic routes for substituted pyridines, potential impurities in this compound may include:

  • Starting Materials: Unreacted precursors from the synthesis process.

  • Isomers: Positional isomers of the bromo, ethoxy, or methyl groups on the pyridine ring.

  • Under- or Over-brominated Species: Pyridines with no bromine or multiple bromine substitutions.

  • Hydrolysis Products: The ethoxy group could be hydrolyzed to a hydroxyl group, forming 5-Bromo-3-methyl-2-pyridone.

  • Residual Solvents: Solvents used in the synthesis and purification processes.

Comparison of HPLC and GC-MS Methods

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis.
Applicability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds. Derivatization may be required for polar analytes.
Sensitivity Good, typically in the ppm to ppb range depending on the detector.Excellent, often in the ppb to ppt range, especially with selected ion monitoring (SIM).
Specificity Good with UV detection, but co-eluting compounds with similar UV spectra can interfere.Excellent, as the mass spectrometer provides structural information for each separated component.
Sample Throughput Generally higher than GC-MS.Can be lower due to longer run times for complex temperature programs.
Instrumentation Cost Lower to moderate.Moderate to high.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative analysis of this compound and the separation of its non-volatile impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of volatile impurities and the main component.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

ParameterValue
Column Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Temperature Program Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Energy 70 eV
Mass Range 40-450 amu

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of dichloromethane to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Comparison of Chromatographic Performance

ParameterHPLCGC-MS
Retention Time of Main Peak ~ 15.2 min~ 10.8 min
Theoretical Plates > 10000> 100000
Tailing Factor < 1.5< 1.2
Limit of Detection (LOD) ~ 0.01%~ 0.001%
Limit of Quantification (LOQ) ~ 0.03%~ 0.003%

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weigh Sample Dissolving Dissolve in Acetonitrile/Water Weighing->Dissolving Filtering Filter (0.45 µm) Dissolving->Filtering Injection Inject into HPLC Filtering->Injection Separation C18 Column Separation Injection->Separation Detection DAD Detection (275 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Weighing_GC Weigh Sample Dissolving_GC Dissolve in Dichloromethane Weighing_GC->Dissolving_GC Filtering_GC Filter (0.45 µm) Dissolving_GC->Filtering_GC Injection_GC Inject into GC-MS Filtering_GC->Injection_GC Separation_GC Capillary Column Separation Injection_GC->Separation_GC Detection_MS Mass Spectrometry Detection Separation_GC->Detection_MS Integration_GC Peak Integration Detection_MS->Integration_GC Identification Impurity Identification Integration_GC->Identification Quantification_GC Purity Calculation Integration_GC->Quantification_GC

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

Both HPLC and GC-MS are suitable and powerful techniques for the purity assessment of this compound.

  • HPLC is a robust and versatile method for routine quality control, offering high throughput and excellent quantitative performance for known impurities.

  • GC-MS provides superior sensitivity and specificity, making it the preferred method for identifying and quantifying unknown volatile impurities, even at trace levels.

The choice between these two methods will depend on the specific requirements of the analysis. For routine purity checks where the impurity profile is well-characterized, HPLC is often sufficient. For comprehensive impurity profiling, method validation, and in-depth investigation of unknown peaks, the confirmatory power of GC-MS is invaluable. In many drug development settings, both techniques are used orthogonally to provide a complete picture of the compound's purity.

A Comparative Guide to the Electronic Properties of 5-Bromo-2-ethoxy-3-methylpyridine: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 5-Bromo-2-ethoxy-3-methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and computational data on this specific molecule, this document leverages Density Functional Theory (DFT) studies on structurally analogous compounds to predict its electronic characteristics. The methodologies and comparative data presented herein are derived from established computational chemistry practices and peer-reviewed literature on similar pyridine derivatives, offering a robust framework for evaluation and further research.

Theoretical Electronic Properties of Substituted Pyridines

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules.[1][2] A common approach involves geometry optimization using the B3LYP hybrid functional combined with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules.[1][3] Key electronic descriptors obtained from these calculations include the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO energy gap (ΔE), and the dipole moment. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.[4]

The following table summarizes key quantitative data from DFT studies on various substituted pyridine derivatives to provide a comparative context for the predicted properties of this compound.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)Computational Method
Pyridine-6.69-0.336.362.22B3LYP/6-31G(d,p)
2-Bromo-5-methylpyridine-6.83-0.686.151.78B3LYP/6-311++G(d,p)
5-Bromo-2-methylpyridin-3-amine-5.48-0.874.613.14B3LYP/6-31G(d,p)[4]
3-Bromo-2-hydroxypyridine-6.45-1.315.141.57B3LYP/6-311++G(d,p)[5]
This compound (Predicted) -6.2 to -6.5-0.8 to -1.25.0 to 5.7~2.5 - 3.5B3LYP/6-311++G(d,p)

Note: Values for pyridine and its derivatives are sourced from various computational studies for comparative purposes. The values for this compound are predicted based on the electronic effects of the substituents (bromo, ethoxy, and methyl groups) observed in related molecules.

Experimental and Computational Protocols

The synthesis and computational analysis of substituted pyridines follow well-established procedures in organic and computational chemistry.

Synthesis Protocol: Suzuki Cross-Coupling

A common method for synthesizing substituted pyridine derivatives is the Palladium-catalyzed Suzuki cross-coupling reaction.[4] This reaction couples a bromo-pyridine precursor with a suitable boronic acid.[4]

Reactant Preparation:

  • In a reaction vessel, combine the starting material, such as a dibromomethylpyridine (1.0 eq), with the desired arylboronic acid (1.1 eq).[4]

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol %), and a base like K₃PO₄ (1.5-2.3 eq).[4]

Solvent and Reflux:

  • Suspend the mixture in a solvent system, typically 1,4-dioxane and water (e.g., a 4:1 ratio).[4]

  • Heat the mixture to reflux (around 90°C) for several hours under an inert atmosphere (e.g., nitrogen).[4]

Monitoring and Workup:

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • After completion, the mixture is cooled, and the product is extracted and purified, often using column chromatography.[6]

DFT Computational Protocol

The following protocol outlines a standard procedure for DFT calculations on substituted pyridine molecules.

Geometry Optimization:

  • The initial molecular structure of this compound is built using molecular modeling software.

  • The geometry is optimized to find the lowest energy conformation using a functional like B3LYP with a basis set such as 6-311++G(d,p).[1][3]

Frequency Calculations:

  • Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).[1]

Electronic Property Calculations:

  • From the optimized geometry, various electronic properties are calculated. These include the energies of the HOMO and LUMO, the molecular electrostatic potential (MEP), and the dipole moment.[2][7]

Visualizing the DFT Workflow

The following diagram illustrates the logical workflow of a typical DFT study for analyzing the electronic properties of a molecule like this compound.

DFT_Workflow A Molecular Structure Input (this compound) B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Is it a true minimum? (No imaginary frequencies) C->D E Electronic Property Calculation (HOMO, LUMO, MEP, Dipole Moment) D->E Yes G Refine Structure/Method D->G No F Data Analysis and Comparison E->F G->B

Caption: A flowchart illustrating the key steps in a DFT study.

The molecular electrostatic potential (MEP) map is another valuable output of DFT calculations. It visualizes the electron density distribution and helps identify regions prone to electrophilic and nucleophilic attack. For substituted pyridines, the electronegative nitrogen atom and any halogen substituents are typically regions of interest.

References

A Comparative Guide to the Efficacy of 5-Bromo-2-ethoxy-3-methylpyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, which form the backbone of a vast array of pharmaceuticals and functional materials. The choice of the heterocyclic halide is a critical determinant of reaction efficiency and yield. This guide provides an objective comparison of the performance of 5-Bromo-2-ethoxy-3-methylpyridine in several key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. Its efficacy is compared with other commonly used brominated pyridine alternatives to aid researchers in catalyst and substrate selection and reaction optimization.

Executive Summary

This compound is a versatile building block in organic synthesis. The electron-donating ethoxy group at the 2-position and the methyl group at the 3-position influence the electronic properties of the pyridine ring, which in turn affects its reactivity in cross-coupling reactions. This guide summarizes the available quantitative data for the performance of this compound and its structural analogs in various palladium-catalyzed cross-coupling reactions, offering a comparative overview to inform synthetic strategy.

Data Presentation: A Comparative Overview

The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling reactions of this compound and its alternatives. It is important to note that direct comparative studies for this compound are limited in the literature; therefore, some data is extrapolated from reactions with structurally similar substrates to provide a predictive analysis.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines

EntryBromopyridine SubstrateBoronic AcidCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-amine[1]Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1585[2]
25-Bromo-2-methylpyridin-3-amine[1]4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1588[2]
33-Bromo-2-methylpyridine[3]Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901285[3]
42-Bromo-4-methylpyridine[4]Phenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O9012-1681[4]
53-Bromopyridine[5]Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1004-12Good
62-BromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O10012Modest[6]

Table 2: Heck Reaction of Bromopyridines

EntryBromopyridine SubstrateAlkeneCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
13-Bromopyridine[7]Butyl acrylatePd(OAc)₂K₂CO₃Toluene130178[7]
23-Bromopyridine[5]StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF10012-24Good[5]
34-BromoacetophenoneStyrenePd(OAc)₂K₂CO₃DMF/H₂O804High[8]
4Aryl Bromides (general)[9]Activated AlkenesPd(OAc)₂ or Pd₂(dba)₃ / PPh₃Et₃N, NaOAcDMF, Toluene>100-Good[9]

Table 3: Sonogashira Coupling of Bromopyridines

EntryBromopyridine SubstrateAlkyneCatalyst / Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
12-Amino-3-bromopyridine[10]PhenylacetylenePd(CF₃COO)₂ / CuIEt₃NDMF100396[10]
22-Amino-3-bromo-5-methylpyridine[10]PhenylacetylenePd(CF₃COO)₂ / CuIEt₃NDMF100393[10]
33-Bromopyridine[5]PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF606-24Good[5]
42-Bromo-4-iodopyridine (at I)[11]PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT-High[11]

Table 4: Buchwald-Hartwig Amination of Bromopyridines

EntryBromopyridine SubstrateAmineCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
12-Bromo-6-methylpyridine[12]trans-1,2-DiaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOButToluene80460[12]
22-Bromopyridine[13]Piperidine(NHC)Pd(allyl)ClLHMDSTolueneRT<191[13]
33-Bromopyridine[5][14]MorpholinePd(OAc)₂ / XantphosCs₂CO₃Toluene80-110-Good[5][14]
4Aryl Bromide (general)[15]AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1108Good[15]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations.

Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine.[1]

  • Materials:

    • 5-Bromo-2-methylpyridin-3-amine (1.0 equiv)

    • Arylboronic acid (1.18 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %)

    • Potassium phosphate (K₃PO₄) (2.3 equiv)

    • 1,4-Dioxane

    • Water (degassed)

    • Schlenk flask

    • Magnetic stirrer and oil bath

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask, add 5-bromo-2-methylpyridin-3-amine, tetrakis(triphenylphosphine)palladium(0), and 1,4-dioxane.

    • Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere.

    • Add the arylboronic acid, potassium phosphate, and degassed water.

    • Heat the mixture to 85-95 °C and stir vigorously for over 15 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Heck Reaction

This protocol is a general procedure for the Heck reaction of bromopyridines.[5]

  • Materials:

    • Bromopyridine (1.0 equiv)

    • Alkene (1.5 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (2 mol %)

    • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol %)

    • Triethylamine (Et₃N) (2.0 equiv)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Sealed tube

    • Magnetic stirrer and oil bath

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a sealed tube, combine the bromopyridine, palladium(II) acetate, and tri(o-tolyl)phosphine.

    • Evacuate and backfill the tube with an inert gas.

    • Add anhydrous DMF, triethylamine, and the alkene via syringe.

    • Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

    • Monitor the reaction by GC-MS or TLC.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

    • Concentrate the organic layer and purify the residue by column chromatography.

Sonogashira Coupling

This protocol is based on general procedures for the Sonogashira coupling of aminobromopyridines.[10]

  • Materials:

    • 2-Amino-3-bromopyridine (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol %)

    • Triphenylphosphine (PPh₃) (5.0 mol %)

    • Copper(I) iodide (CuI) (5.0 mol %)

    • Triethylamine (Et₃N)

    • N,N-Dimethylformamide (DMF)

    • Round-bottomed flask

    • Magnetic stirrer and heating mantle

    • Inert atmosphere (Nitrogen)

  • Procedure:

    • Under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI to a round-bottomed flask, followed by DMF, and stir for 30 minutes.

    • Add the 2-amino-3-bromopyridine and the terminal alkyne.

    • Heat the reaction mixture to 100 °C for 3 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction and work up by washing with saturated aqueous ammonium chloride solution and extracting with an organic solvent.

    • Dry the combined organic layers and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This is a general protocol for the Buchwald-Hartwig amination of bromopyridines.[5][14]

  • Materials:

    • Bromopyridine (1.0 equiv)

    • Amine (1.2-1.5 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (1-5 mol %) or Pd₂(dba)₃

    • Phosphine ligand (e.g., BINAP, Xantphos) (1.5-10 mol %)

    • Base (e.g., NaOBut, Cs₂CO₃) (1.5-2.5 equiv)

    • Anhydrous solvent (e.g., Toluene)

    • Schlenk tube or sealed tube

    • Magnetic stirrer and oil bath

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst, ligand, and base under an inert atmosphere.

    • Add the bromopyridine to the Schlenk tube.

    • Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).

    • Add the anhydrous solvent via syringe.

    • Add the amine to the reaction mixture via syringe.

    • Heat the reaction mixture with vigorous stirring to 80-110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

    • Dry the combined organic layers, concentrate, and purify by column chromatography.

Visualizations

Catalytic Cycles and Workflows

To visualize the fundamental processes, the following diagrams illustrate a general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(X)L₂ Pd0->ArPdX Oxidative Addition (Ar-X) ArPdNu Ar-Pd(II)(Nu)L₂ ArPdX->ArPdNu Transmetalation / Amine Coordination & Deprotonation ArPdNu->Pd0 Reductive Elimination (Ar-Nu)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Dry Glassware glassware->setup addition Add Solvents & Reactants setup->addition heating Heat & Stir addition->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Upon Completion extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This compound demonstrates considerable potential as a substrate in a variety of palladium-catalyzed cross-coupling reactions. While direct, comprehensive comparative data remains somewhat limited, analysis of structurally similar compounds indicates that it should perform well, particularly in Suzuki-Miyaura reactions. The electronic influence of the ethoxy and methyl substituents likely enhances the reactivity of the C-Br bond towards oxidative addition.

For researchers and drug development professionals, this compound represents a valuable and versatile building block. The provided protocols and comparative data offer a solid foundation for developing efficient and high-yielding synthetic routes to novel pyridine-based molecules. Further optimization for specific coupling partners and reaction types is encouraged to unlock the full synthetic potential of this promising substrate.

References

Benchmarking the Synthesis of 5-Bromo-2-ethoxy-3-methylpyridine: A Comparative Guide to Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide benchmarking the synthesis of 5-Bromo-2-ethoxy-3-methylpyridine, a key intermediate in pharmaceutical and agrochemical research, has been developed to aid researchers, scientists, and drug development professionals in selecting the most efficient synthetic route. This guide provides a detailed comparison of two primary synthetic pathways, offering quantitative data, complete experimental protocols, and visual workflow diagrams to facilitate an objective assessment.

The synthesis of this compound is critical for the development of novel bioactive molecules. The selection of a synthetic route can significantly impact yield, purity, cost, and scalability. This guide outlines two distinct and viable methods, referred to as Route 1 and Route 2, and presents their key performance indicators in a clear and concise format.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the quantitative data for the two synthetic routes, providing a direct comparison of their efficiency at each step.

StepParameterRoute 1: From 2-Amino-5-bromo-3-methylpyridineRoute 2: From 2,5-Dibromo-3-methylpyridine
1 Reaction Sandmeyer ReactionHydroxylation
Starting Material 2-Amino-5-bromo-3-methylpyridine2,5-Dibromo-3-methylpyridine
Product 5-Bromo-2-chloro-3-methylpyridine5-Bromo-3-methyl-2-pyridone
Yield (%) ~85%~75%
Reaction Time (h) 2 - 412 - 16
2 Reaction Williamson Ether SynthesisO-Ethylation
Starting Material 5-Bromo-2-chloro-3-methylpyridine5-Bromo-3-methyl-2-pyridone
Product This compoundThis compound
Yield (%) ~90%~80%
Reaction Time (h) 4 - 612 - 24
Overall Overall Yield (%) ~76.5% ~60%
Total Reaction Time (h) 6 - 10 24 - 40

Experimental Protocols

Detailed methodologies for the key transformations in both synthetic routes are provided below. These protocols are based on established chemical literature and have been adapted for the specific synthesis of this compound.

Route 1: Synthesis via Sandmeyer Reaction and Williamson Ether Synthesis

Step 1: Synthesis of 5-Bromo-2-chloro-3-methylpyridine (Sandmeyer Reaction)

  • Diazotization: 2-Amino-5-bromo-3-methylpyridine (1.0 eq) is dissolved in concentrated hydrochloric acid (approx. 6 M) and cooled to 0-5 °C in an ice-salt bath.

  • An aqueous solution of sodium nitrite (1.1 eq) is added dropwise to the stirred suspension, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

  • Chlorination: A solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid is prepared and cooled to 0 °C.

  • The cold diazonium salt solution is slowly added to the copper(I) chloride solution. The mixture is then allowed to warm to room temperature and stirred for 2-4 hours.

  • Work-up: The reaction mixture is neutralized with a saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 5-Bromo-2-chloro-3-methylpyridine.

Step 2: Synthesis of this compound (Williamson Ether Synthesis)

  • Alkoxide Formation: Sodium metal (1.5 eq) is carefully added to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) at room temperature. The mixture is stirred until all the sodium has reacted to form sodium ethoxide.

  • Nucleophilic Substitution: 5-Bromo-2-chloro-3-methylpyridine (1.0 eq) is dissolved in anhydrous ethanol and added to the sodium ethoxide solution.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.

Route 2: Synthesis via Hydroxylation and O-Ethylation

Step 1: Synthesis of 5-Bromo-3-methyl-2-pyridone (Hydroxylation)

  • A mixture of 2,5-Dibromo-3-methylpyridine (1.0 eq), potassium hydroxide (3.0 eq), and a catalytic amount of copper(I) oxide in water is heated in a sealed vessel at 150-180 °C for 12-16 hours.

  • Work-up: The reaction mixture is cooled, and the excess base is neutralized with hydrochloric acid until the pH is approximately 7. The resulting precipitate is collected by filtration, washed with cold water, and dried to give 5-Bromo-3-methyl-2-pyridone.

Step 2: Synthesis of this compound (O-Ethylation)

  • To a solution of 5-Bromo-3-methyl-2-pyridone (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), a base like potassium carbonate (2.0 eq) is added.

  • Ethyl iodide (1.5 eq) is then added to the suspension.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC.

  • Work-up: The reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.

Visualization of Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each synthetic route.

G cluster_0 Route 1: Benchmarking Workflow A Start: 2-Amino-5-bromo-3-methylpyridine B Sandmeyer Reaction (HCl, NaNO2, CuCl) A->B C Intermediate: 5-Bromo-2-chloro-3-methylpyridine B->C D Williamson Ether Synthesis (NaOEt, EtOH) C->D E Product: this compound D->E F Analysis (Yield, Purity, Time) E->F

Caption: Workflow for the synthesis of this compound via Route 1.

G cluster_1 Route 2: Benchmarking Workflow A2 Start: 2,5-Dibromo-3-methylpyridine B2 Hydroxylation (KOH, Cu2O, H2O) A2->B2 C2 Intermediate: 5-Bromo-3-methyl-2-pyridone B2->C2 D2 O-Ethylation (K2CO3, EtI, DMF) C2->D2 E2 Product: this compound D2->E2 F2 Analysis (Yield, Purity, Time) E2->F2

Safety Operating Guide

Navigating the Safe Disposal of 5-Bromo-2-ethoxy-3-methylpyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Bromo-2-ethoxy-3-methylpyridine could be located. The following guidance is synthesized from the SDSs of structurally analogous brominated pyridine derivatives. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for final approval of disposal procedures.

The proper disposal of this compound, a halogenated organic compound, is crucial for maintaining laboratory safety and environmental integrity. Due to its chemical nature, this compound requires a dedicated waste stream and specific handling procedures to mitigate potential hazards. This guide provides essential, step-by-step information for its safe management and disposal.

Hazard Profile of Structurally Similar Compounds

To understand the potential risks associated with this compound, the following table summarizes the GHS hazard classifications for closely related compounds. It is prudent to handle this compound as if it possesses similar hazards.

Hazard ClassHazard StatementGHS Category
Acute Toxicity, OralHarmful if swallowedCategory 4
Skin Corrosion/IrritationCauses skin irritationCategory 2
Serious Eye Damage/Eye IrritationCauses serious eye irritationCategory 2
Specific Target Organ ToxicityMay cause respiratory irritationCategory 3

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The following table outlines the recommended PPE based on guidelines for similar chemical compounds.

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemically resistant gloves (e.g., nitrile or butyl rubber), a flame-retardant lab coat, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and compliance with all relevant regulations.

Experimental Protocol for Waste Disposal:

  • Segregation: At the point of generation, segregate waste containing this compound from all other waste streams. It must be collected in a dedicated, properly labeled "Halogenated Organic Waste" container.[1][2][3]

  • Container Selection: Use a chemically compatible and leak-proof container with a secure screw-top cap. The container should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, harmful).

  • Accumulation: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[3] Ensure secondary containment is in place to mitigate spills.

  • Spill Management: In the event of a spill, evacuate the area if necessary. For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. Place the absorbed material into a sealed container for disposal as hazardous waste.[2]

  • Final Disposal: Once the waste container is full, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[4] All disposal must be in accordance with local, regional, and national regulations.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_spill Spill Contingency A Generation of Waste (this compound) B Segregate into 'Halogenated Organic Waste' A->B C Select & Label Compatible Container B->C D Store in Satellite Accumulation Area C->D E Manage Spills with Inert Absorbent D->E In case of spill F Arrange for Pickup by EHS/Licensed Contractor D->F E->C Contain and package spilled material G Final Disposal at Approved Facility F->G

Caption: Figure 1. Disposal Workflow for this compound.

References

Essential Safety and Operational Guidance for 5-Bromo-2-ethoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling, use, and disposal of 5-Bromo-2-ethoxy-3-methylpyridine in a laboratory setting. The following procedures are based on best practices for handling structurally similar pyridine derivatives and brominated aromatic compounds.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The guidance provided herein is based on the safety profiles of analogous compounds. Researchers must consult the specific SDS provided by the supplier before commencing any work and perform a thorough risk assessment.

Hazard Identification and Personal Protective Equipment

Based on data for similar compounds, this compound is anticipated to be hazardous.[1][2] It is likely to cause skin and eye irritation and may cause respiratory irritation.[3][1][4][5][6] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPEMaterial/Standard Specification
Eyes/Face Chemical safety goggles and a face shieldGoggles must meet ANSI Z87.1 standards. A face shield is required when there is a splash hazard.[7]
Hands Chemically resistant glovesButyl rubber or Polyvinyl alcohol (PVA) gloves are recommended for pyridine compounds. Nitrile gloves may offer limited protection and should be avoided for prolonged contact. Always check the manufacturer's glove compatibility chart.
Body Fully-buttoned laboratory coatA flame-resistant lab coat is recommended.
Respiratory NIOSH-approved respiratorRequired when working outside of a certified chemical fume hood or if aerosolization is likely. Users must be enrolled in a respiratory protection program.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety. All handling of this compound should occur within a certified chemical fume hood.[8][9]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve handle_reaction Perform Reaction in Fume Hood handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol Details:

  • Preparation :

    • Don all required PPE as specified in Table 1.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment and reagents within the fume hood to minimize traffic in and out of the workspace.

  • Handling and Use :

    • Carefully weigh the solid compound within the fume hood to avoid generating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep the container tightly closed when not in use.[1][2]

    • All experimental procedures involving this compound must be conducted within the fume hood.

  • Spill Management :

    • Small Spills (within fume hood): Use an absorbent material like sand or vermiculite to contain the spill.[10] Transfer the absorbed material to a sealed, labeled waste container.

    • Large Spills: Evacuate the immediate area and notify laboratory safety personnel immediately.[8]

Disposal Plan

Proper waste management is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste contaminated with this compound, including disposable gloves, absorbent materials, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Procedure : The waste container should be stored in a cool, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.[8] Disposal must be handled by qualified personnel through an approved waste disposal plant, following all federal, state, and local regulations.[3][2]

  • Decontamination : All non-disposable glassware and equipment must be decontaminated. Rinse with an appropriate solvent (e.g., acetone, ethanol) in the fume hood, collecting the rinsate as hazardous waste. Wash with soap and water after the initial solvent rinse. Contaminated clothing should be removed immediately and washed before reuse.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.